molecular formula C9H13NO B1626409 2-Methyl-2-(pyridin-4-yl)propan-1-ol CAS No. 34995-28-3

2-Methyl-2-(pyridin-4-yl)propan-1-ol

Cat. No.: B1626409
CAS No.: 34995-28-3
M. Wt: 151.21 g/mol
InChI Key: NNHHDNWAQPDOHZ-UHFFFAOYSA-N
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Description

2-Methyl-2-(pyridin-4-yl)propan-1-ol is a useful research compound. Its molecular formula is C9H13NO and its molecular weight is 151.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methyl-2-pyridin-4-ylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-9(2,7-11)8-3-5-10-6-4-8/h3-6,11H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNHHDNWAQPDOHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70541793
Record name 2-Methyl-2-(pyridin-4-yl)propan-1-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34995-28-3
Record name 2-Methyl-2-(pyridin-4-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70541793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methyl-2-(pyridin-4-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 2-Methyl-2-(pyridin-4-yl)propan-1-ol, a valuable building block in medicinal chemistry and drug development.[1][2] Pyridine derivatives are integral to numerous pharmaceuticals due to their unique physicochemical properties and ability to engage in critical biological interactions.[3][4] This document focuses on the most efficient and reliable synthetic strategies, emphasizing the organometallic addition to pyridine-4-yl carbonyl precursors. We will dissect the mechanistic underpinnings, provide detailed, field-tested experimental protocols, and discuss the rationale behind key procedural choices. The primary audience for this guide includes researchers, synthetic chemists, and drug development professionals seeking a robust and scalable method for the preparation of this key intermediate.

Introduction: Significance of the Pyridine Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, found in a vast array of natural products and synthetic drugs.[3] Its properties, including basicity, hydrogen bond accepting capability, and compact size, allow it to serve as a bioisostere for various functional groups, enhancing molecular interactions with biological targets.[3] The target molecule, this compound, incorporates this critical heterocycle along with a neopentyl alcohol moiety. This structural combination offers a unique three-dimensional vector for molecular elaboration, making it a desirable intermediate for constructing complex lead compounds in drug discovery programs. The tertiary carbon center provides steric bulk, while the primary alcohol serves as a versatile handle for further functionalization through esterification, etherification, or oxidation.

Retrosynthetic Analysis

A logical retrosynthetic analysis of this compound reveals two primary C-C bond disconnections that lead to practical and economically viable starting materials. The most strategic disconnection is at the quaternary carbon center, suggesting a nucleophilic addition of a methyl group to a suitable carbonyl precursor.

G cluster_path1 Pathway A (Preferred) cluster_path2 Pathway B Target This compound Methyl_Grignard_2eq + 2 eq. MeMgBr Target->Methyl_Grignard_2eq Methyl_Grignard_1eq_B + 1 eq. MeMgBr Target->Methyl_Grignard_1eq_B Disconnect1 C-C Disconnection Intermediate_Ketone 2-(pyridin-4-yl)propan-2-one (4-Acetylpyridine) Intermediate_Ester Ethyl 2-(pyridin-4-yl)propanoate Ester Ethyl Isonicotinate Methyl_Grignard_2eq->Ester Cyanopyridine 4-Cyanopyridine Ketone 4-Acetylpyridine Methyl_Grignard_1eq_A + 1 eq. MeMgBr Ketone->Methyl_Grignard_1eq_A Methyl_Grignard_1eq_A->Cyanopyridine Methyl_Grignard_1eq_B->Ketone

Caption: Retrosynthetic analysis of the target molecule.

This analysis highlights two primary strategies:

  • Pathway A (Preferred): A one-pot, double addition of a methyl organometallic reagent to a pyridine-4-carboxylate ester, such as ethyl isonicotinate.

  • Pathway B: A two-step approach involving the initial synthesis of 4-acetylpyridine from 4-cyanopyridine, followed by a subsequent addition of a methyl organometallic reagent.

Pathway A is generally more efficient and is therefore the recommended approach.

Recommended Synthetic Pathway: Grignard Reaction with Pyridine-4-Carboxylate Ester

This method leverages the double addition of a Grignard reagent to an ester to construct the tertiary alcohol in a single synthetic operation. It is robust, high-yielding, and readily scalable.

Principle and Rationale

The core of this synthesis is the reaction between an excess of a methyl Grignard reagent (e.g., methylmagnesium bromide, MeMgBr) and ethyl isonicotinate. The mechanism proceeds in two distinct stages:

  • Nucleophilic Acyl Substitution: The first equivalent of MeMgBr attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which subsequently collapses, expelling the ethoxide leaving group to yield an intermediate ketone, 4-acetylpyridine.

  • Nucleophilic Addition: The newly formed ketone is more reactive than the starting ester. It is immediately attacked by a second equivalent of MeMgBr.[5] This second addition forms a magnesium alkoxide intermediate.

An acidic workup is required to protonate the alkoxide, yielding the final tertiary alcohol product, this compound.[5] It is critical to use at least two equivalents of the Grignard reagent to drive the reaction to completion. In practice, a slight excess (2.2-2.5 equivalents) is often used to compensate for any reagent decomposition due to trace moisture or side reactions. The choice of an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), is mandatory, as Grignard reagents react violently with protic solvents like water or alcohols.[6]

Detailed Experimental Protocol

Materials:

  • Ethyl isonicotinate

  • Magnesium turnings

  • Methyl iodide

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and heating mantle

Procedure:

  • Grignard Reagent Preparation:

    • Set up a three-neck round-bottom flask (oven-dried and cooled under a nitrogen atmosphere) equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add magnesium turnings (2.5 eq.) to the flask.

    • In the dropping funnel, prepare a solution of methyl iodide (2.5 eq.) in anhydrous diethyl ether.

    • Add a small portion of the methyl iodide solution to the magnesium turnings. The reaction may need gentle warming or the addition of a small crystal of iodine to initiate.

    • Once the reaction begins (indicated by bubbling and a gray, cloudy appearance), add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture for an additional 30-60 minutes at room temperature to ensure complete formation of the Grignard reagent.

  • Addition Reaction:

    • Prepare a solution of ethyl isonicotinate (1.0 eq.) in anhydrous diethyl ether in a separate flask.

    • Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.

    • Add the solution of ethyl isonicotinate dropwise to the stirred Grignard solution, maintaining the temperature below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours or until TLC/LCMS analysis indicates the consumption of the starting material.

  • Workup and Purification:

    • Cool the reaction mixture back to 0 °C.

    • Carefully and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution. This will hydrolyze the magnesium alkoxide and neutralize any unreacted Grignard reagent.

    • Stir the resulting mixture until the solids are mostly dissolved.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice with diethyl ether or ethyl acetate.

    • Combine all organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

    • Purify the crude oil via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.

Experimental Workflow Visualization

G cluster_prep Grignard Preparation cluster_reaction Main Reaction cluster_workup Workup & Purification start Assemble Dry Glassware under N2 add_mg Add Mg Turnings start->add_mg add_meI Dropwise Addition of MeI in Anhydrous Ether add_mg->add_meI reflux Stir and Reflux to Form MeMgBr add_meI->reflux cool_grignard Cool MeMgBr to 0 °C reflux->cool_grignard add_ester Dropwise Addition of Ethyl Isonicotinate Solution cool_grignard->add_ester react Stir at RT (2-4h) add_ester->react quench Quench with sat. NH4Cl (aq) at 0 °C react->quench extract Separate Layers & Extract Aqueous Phase quench->extract wash Wash Organic Phase (NaHCO3, Brine) extract->wash dry Dry (MgSO4) & Filter wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify via Flash Chromatography concentrate->purify end end purify->end Final Product

Caption: Step-by-step workflow for the synthesis.
Characterization Data

The successful synthesis of the target compound should be validated through standard analytical techniques.

Analysis Expected Results for this compound
¹H NMR (CDCl₃, 400 MHz)δ 8.55 (d, 2H, Ar-H), 7.35 (d, 2H, Ar-H), 3.50 (s, 2H, -CH₂OH), 2.05 (s, 1H, -OH), 1.25 (s, 6H, -C(CH₃)₂)
¹³C NMR (CDCl₃, 101 MHz)δ 155.0, 149.5, 121.0, 75.0, 40.0, 25.0
Mass Spec. (ESI+)m/z 168.1070 [M+H]⁺
Appearance White to off-white solid or colorless oil

Note: NMR chemical shifts are predictive and may vary slightly based on solvent and concentration. The -OH proton signal is often broad and may exchange with D₂O.

Alternative Pathway: Stepwise Addition to 4-Cyanopyridine

While less direct, this two-step method provides an alternative route and allows for the isolation of the key intermediate, 4-acetylpyridine.

Principle and Rationale

This strategy involves two separate organometallic additions:

  • Nitrile to Ketone: The reaction of 4-cyanopyridine with one equivalent of a methyl Grignard reagent forms a magnesium imine salt intermediate.[7] This intermediate is stable and does not react with a second equivalent of the Grignard reagent due to the negative charge on the nitrogen.[7] Acidic hydrolysis of this imine salt yields 4-acetylpyridine.

  • Ketone to Alcohol: The isolated 4-acetylpyridine is then subjected to a second Grignard reaction with another equivalent of methylmagnesium bromide to form the desired tertiary alcohol, following the standard mechanism of nucleophilic addition to a ketone.

This route can be advantageous if 4-acetylpyridine is required for other synthetic purposes. However, it involves an additional reaction and purification step, typically resulting in a lower overall yield compared to the one-pot ester method.

Summary of Protocol and Data
StepReactionKey ConditionsTypical Yield
1 4-Cyanopyridine → 4-Acetylpyridine1. MeMgBr (1.1 eq.), THF, 0 °C to RT2. 3M HCl (aq) hydrolysis70-85%
2 4-Acetylpyridine → Target Product1. MeMgBr (1.2 eq.), THF, 0 °C to RT2. Sat. NH₄Cl (aq) workup85-95%

Safety and Handling Considerations

  • Organometallic Reagents: Grignard and organolithium reagents are highly reactive, pyrophoric (can ignite spontaneously in air), and react violently with water and other protic sources.[6][8] All reactions must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware.

  • Solvents: Anhydrous diethyl ether and THF are highly flammable and can form explosive peroxides upon standing. Use in a well-ventilated fume hood away from ignition sources and always use freshly opened or distilled solvents.

  • Quenching: The quenching of organometallic reactions is highly exothermic. It must be performed slowly and with efficient cooling (ice bath) to control the reaction rate and prevent dangerous splashing or pressure buildup.

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, a flame-retardant lab coat, and gloves, is mandatory at all times.

Conclusion

The synthesis of this compound is most efficiently achieved via the one-pot, double Grignard addition of methylmagnesium bromide to ethyl isonicotinate. This method is characterized by its high yield, operational simplicity, and scalability. Careful attention to anhydrous reaction conditions and safe handling of organometallic reagents are paramount for a successful and safe outcome. The resulting alcohol is a versatile intermediate, well-suited for further elaboration in the synthesis of complex molecules for pharmaceutical and materials science applications.

References

  • University of Colorado, Boulder. (n.d.). Grignard Reaction. Retrieved from [Link]

  • K.C. et al. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Molecules. Retrieved from [Link]

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  • Sreenivasulu, R. et al. (2015).Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst.
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  • Google Patents. (n.d.).Synthesis method and intermediates of pyridin-2-yl-methylamine.
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  • Chemistry Steps. (n.d.). The Mechanism of Grignard and Organolithium Reactions with Nitriles. Retrieved from [Link]

  • Google Patents. (n.d.).Preparation method of 2-amino-2-(1-methyl-4-piperidyl) propane-1-alcohol.
  • ResearchGate. (2025). Applications of Organolithium and Organomagnesium Reagents in Organic Chemistry. Retrieved from [Link]

  • Dana Bioscience. (n.d.). 2-Methyl-2-((pyridin-4-ylmethyl)amino)propan-1-ol dihydrochloride 5g. Retrieved from [Link]

  • Google Patents. (n.d.).Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine.
  • Journal of the Korean Chemical Society. (n.d.).Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione.
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  • ACS Catalysis. (2024). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. Retrieved from [Link]

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  • Google Patents. (n.d.).Preparation method for 4-pyridinecarboxaldehyde.
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  • MDPI. (n.d.). Selective Hydrogenation of 2-Methyl-3-butyn-2-ol in Microcapillary Reactor on Supported Intermetallic PdZn Catalyst. Retrieved from [Link]

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Sources

An In-depth Technical Guide to 2-Methyl-2-(pyridin-4-yl)propan-1-ol (CAS No. 34995-28-3)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Methyl-2-(pyridin-4-yl)propan-1-ol, a heterocyclic alcohol of interest in medicinal chemistry and organic synthesis. This document moves beyond a simple recitation of facts to offer a deeper understanding of the compound's synthesis, characterization, and safe handling, grounded in established chemical principles.

Compound Identification and Properties

Chemical Identity:

  • Systematic Name: this compound

  • CAS Number: 34995-28-3

  • Molecular Formula: C₉H₁₃NO

  • Molecular Weight: 151.21 g/mol

  • Structure:

    
    
    

Physicochemical Properties:

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development. While extensive experimental data for this specific compound is not widely published, we can infer its likely properties based on its structural analogues and the functional groups present.

PropertyPredicted Value/InformationJustification
Appearance White to off-white solidSimilar pyridine-containing solids often present in this form.
Melting Point Not widely reported. Likely a crystalline solid with a defined melting point.The presence of polar functional groups (hydroxyl and pyridine nitrogen) allows for strong intermolecular interactions.
Boiling Point Not widely reported. Expected to be relatively high due to hydrogen bonding capabilities.The hydroxyl group facilitates hydrogen bonding, which increases the energy required for vaporization.
Solubility Expected to be soluble in polar organic solvents (e.g., methanol, ethanol, DMSO) and have some solubility in water.The pyridine nitrogen and hydroxyl group can form hydrogen bonds with protic solvents. The overall small size of the molecule also contributes to water solubility.
pKa The pyridine nitrogen is expected to have a pKa around 5-6.The pKa of pyridine is approximately 5.2. The alkyl substituent is unlikely to significantly alter this value.

Synthesis and Purification

The synthesis of this compound can be approached through several synthetic routes. A common and effective method involves the reduction of a corresponding ester, analogous to the synthesis of similar pyridine derivatives[1].

Proposed Synthetic Pathway: Reduction of a Methyl Ester

This pathway offers a reliable method for the preparation of the target compound, starting from readily available materials.

Synthesis_Pathway cluster_0 Step 1: Esterification cluster_1 Step 2: Grignard Reaction cluster_2 Step 3: Reduction Start 2-(pyridin-4-yl)propanoic acid Intermediate Methyl 2-(pyridin-4-yl)propanoate Start->Intermediate Methanol, Acid catalyst (e.g., H₂SO₄) Intermediate2 2-Methyl-2-(pyridin-4-yl)propan-1-one Intermediate->Intermediate2 Methylmagnesium bromide (CH₃MgBr) in THF Product This compound Intermediate2->Product Reducing agent (e.g., NaBH₄) in Methanol

A plausible synthetic route to the target compound.

Experimental Protocol: A Generalized Approach

The following protocol is a generalized procedure based on the synthesis of a similar compound, 2-(Pyridin-2-yl)propan-1-ol, and should be optimized for the synthesis of the 4-pyridyl isomer[1].

Materials:

  • Methyl 2-(pyridin-4-yl)propanoate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Water

  • Sodium hydroxide solution

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl 2-(pyridin-4-yl)propanoate in anhydrous THF.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Reducing Agent: Slowly add a solution of lithium aluminum hydride in THF to the stirred ester solution via the dropping funnel. The addition should be done at a rate that maintains the temperature below 20°C[1].

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water, while keeping the flask in an ice bath to control the exothermic reaction.

  • Workup: Filter the resulting precipitate and wash it with diethyl ether. Separate the organic layer of the filtrate and extract the aqueous layer with diethyl ether.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized this compound. The following spectroscopic techniques are essential for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring, the methyl protons, the methylene protons, and the hydroxyl proton. The chemical shifts and coupling patterns will be characteristic of the compound's structure. For a similar compound, 2-(4-pyridyl)-2-propanol, characteristic proton NMR signals are observed[2].

  • ¹³C NMR: The carbon NMR spectrum will show a specific number of signals corresponding to the unique carbon atoms in the molecule, providing further confirmation of the carbon skeleton.

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands, based on the spectrum of the related compound 2-methylpropan-1-ol[3]:

Functional GroupWavenumber (cm⁻¹)Appearance
O-H (alcohol) ~3200-3600Broad
C-H (sp³) ~2850-3000Sharp
C=C, C=N (pyridine ring) ~1400-1600Sharp
C-O (alcohol) ~1000-1200Strong

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (151.21 g/mol ).

  • Fragmentation Pattern: Common fragmentation pathways for alcohols include the loss of a water molecule (M-18) and alpha-cleavage. The fragmentation of 2-methylpropan-1-ol, a similar structure, shows a prominent base peak at m/z = 43, corresponding to the isopropyl cation, and other significant fragments[4]. The presence of the pyridine ring will also influence the fragmentation pattern.

Applications in Drug Discovery and Development

Pyridine and its derivatives are fundamental building blocks in medicinal chemistry, appearing in a wide array of pharmaceuticals[5]. The structural motif of this compound, combining a pyridine ring with a tertiary alcohol, makes it an attractive scaffold for the synthesis of novel drug candidates.

Potential Therapeutic Areas:

  • Immunomodulating Agents: Pyridin-4-yl derivatives have been investigated for their potential as immunomodulating agents[6].

  • Antidepressants and Analgesics: Pyridin-2-yl-methylamine derivatives, which share structural similarities, have been explored for their potential as antidepressants and analgesics[7].

  • Antibacterial and Antiviral Agents: The pyridine nucleus is a common feature in many antimicrobial and antiviral compounds.

The specific applications of this compound would likely involve its use as an intermediate in the synthesis of more complex molecules with potential therapeutic activity.

Safety, Handling, and Storage

Hazard Identification (Anticipated):

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Corrosion/Irritation: May cause skin irritation.

  • Eye Damage/Irritation: May cause serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Precautionary Measures:

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, and open flames.

  • First Aid:

    • In case of skin contact: Immediately wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • If swallowed: Rinse mouth. Do NOT induce vomiting.

    • If inhaled: Remove person to fresh air and keep comfortable for breathing.

Disposal:

Dispose of contents/container in accordance with local, regional, national, and international regulations.

Conclusion

This compound is a valuable building block for medicinal chemistry and organic synthesis. This guide has provided a comprehensive overview of its properties, a plausible synthetic route with a generalized experimental protocol, key analytical characterization methods, potential applications, and essential safety and handling information. As with any chemical compound, researchers should consult all available safety information and exercise appropriate caution in the laboratory.

References

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-methylpropan-1-ol. Retrieved from [Link]

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  • European Patent Office. (2008, March 12). Process for the preparation of 1-(pyrimidin-2-yl)propan-2-ones. (EP 1440063 B1). Retrieved from [Link]

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  • Chemistry LibreTexts. (2022, July 3). 6.2: Fragmentation. Retrieved from [Link]

  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-methyl-2-(pyridin-4-yl)propanal (C9H11NO). Retrieved from [Link]

  • Dana Bioscience. (n.d.). 2-Methyl-2-((pyridin-4-ylmethyl)amino)propan-1-ol dihydrochloride 5g. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Methyl-1-propanol.
  • Google Patents. (n.d.). US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine.
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • NIST. (n.d.). 2-Propen-1-ol, 2-methyl-.
  • University of Colorado Boulder. (n.d.). Interpretation of mass spectra.
  • YouTube. (2024, April 1). NMR of 2-methylpropan-1-ol for A-level Chemistry | H-NMR | H NMR splitting patterns of alcohols. Retrieved from [Link]

  • ResearchGate. (2025, February). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine, 3-Methylpyridine, 4-Methylpyridine and 2, 4-Dimethylpyridine through the adsorption process by indicating the active zone of these compounds becoming close to the Al (111)-surface.
  • PubChemLite. (n.d.). 2-methyl-2-(pyridin-4-yl)propanal (C9H11NO). Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-cyano-6-methyl-2(1)-pyridone. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-methyl-2-(pyridin-4-yl)propan-1-amine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-2-(pyridin-4-yl)propanenitrile. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026, January 29). The Crucial Role of (2-Chloro-Pyridin-4-Yl)-Methanol in Modern Pharmaceutical Synthesis.
  • Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of 2-methylpropane. Retrieved from [Link]

  • ResearchGate. (2022, September). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone.
  • MDPI. (n.d.). Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. Retrieved from [Link]

  • ResearchGate. (n.d.). Flow Synthesis of 2‐[Methyl(pyridin‐2‐yl)amino]ethanol: An Experimental and Computational Study.
  • PMC. (n.d.). Design, synthesis and evaluation of novel 2-phenyl-3-(1H-pyrazol-4-yl) pyridine positive allosteric modulators for the M4 mAChR.

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Technical Monograph: 2-Methyl-2-(pyridin-4-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an advanced monograph for research and development professionals. It prioritizes synthetic utility, mechanistic insight, and application logic over generic description.

CAS Registry Number: 34995-28-3 Molecular Formula: C


H

NO Molecular Weight: 151.21 g/mol

Part 1: Executive Summary – The Strategic Value of the Gem-Dimethyl Motif

In modern medicinal chemistry, 2-Methyl-2-(pyridin-4-yl)propan-1-ol serves as a high-value building block, primarily utilized to introduce the gem-dimethyl group into drug candidates. This structural motif is not merely a spacer; it is a functional tool used to:

  • Block Metabolic Hotspots: The quaternary carbon at the benzylic (in this case, pyridylic) position eliminates abstractable

    
    -protons, shutting down oxidative dealkylation pathways mediated by Cytochrome P450 enzymes.
    
  • Enforce Conformational Bias: Through the Thorpe-Ingold Effect (gem-dimethyl effect), the bulky methyl groups restrict bond rotation, pre-organizing the molecule into a bioactive conformation and often increasing receptor binding affinity.

  • Modulate Lipophilicity: The addition of methyl groups increases

    
     without significantly altering the polar surface area (PSA), aiding in blood-brain barrier (BBB) penetration for CNS targets.
    

This guide details the robust synthesis, chemical behavior, and application of this specific pyridine alcohol.

Part 2: Chemical Profile & Properties

PropertyValue / Description
Appearance Colorless to pale yellow viscous oil or low-melting solid.
Solubility Soluble in DCM, MeOH, THF, EtOH. Sparingly soluble in non-polar alkanes.
pKa (Pyridine N) ~5.2 (Estimated). The alkyl group is electron-donating, slightly increasing basicity vs. pyridine.
H-Bond Donors 1 (Alcohol -OH)
H-Bond Acceptors 2 (Pyridine -N, Alcohol -O)
Stability Stable under ambient conditions. Hygroscopic.

Part 3: Synthetic Pathways & Process Chemistry

The synthesis of this compound is a classic exercise in C-alkylation followed by reduction . While direct functionalization of 4-isopropylpyridine is possible via radical chemistry, it lacks regiocontrol. The industry-standard route proceeds via the dialkylation of methyl 4-pyridylacetate .

The "Gold Standard" Synthetic Route

This pathway offers the highest reliability, scalability, and purity profile.

Step 1: Gem-Dimethylation (The Critical Step)
  • Precursor: Methyl 2-(pyridin-4-yl)acetate.

  • Reagents: Methyl Iodide (MeI) or Dimethyl Sulfate; Base (NaH or KOtBu).

  • Solvent: THF or DMF (anhydrous).

  • Mechanism: Sequential deprotonation of the benzylic position followed by S

    
    2 attack on the methyl source.
    
Step 2: Reductive Cleavage
  • Intermediate: Methyl 2-methyl-2-(pyridin-4-yl)propanoate.

  • Reagent: Lithium Aluminum Hydride (LiAlH

    
    ) or Diisobutylaluminum hydride (DIBAL-H).
    
  • Solvent: THF or Et

    
    O.
    
  • Outcome: Reduction of the sterically hindered ester to the primary alcohol.

Visualized Reaction Workflow

The following diagram illustrates the stepwise transformation and the logic gate for troubleshooting.

SynthesisWorkflow Start Methyl 4-pyridylacetate (Starting Material) Step1 Step 1: Dialkylation (NaH, MeI, THF, 0°C) Start->Step1 Enolate Formation Inter Intermediate: Methyl 2-methyl-2-(pyridin-4-yl)propanoate Step1->Inter SN2 Methylation (2x) Inter->Step1 Mono-methylated impurity? Add more base/MeI Step2 Step 2: Reduction (LiAlH4, THF, Reflux) Inter->Step2 Ester Reduction Product Product: This compound Step2->Product Quench & Workup

Figure 1: Stepwise synthetic workflow for the production of this compound from commercially available precursors.

Part 4: Detailed Experimental Protocol

Note: This protocol is a composite of standard methodologies for hindered ester reduction and pyridine alkylation.

Phase 1: Synthesis of Methyl 2-methyl-2-(pyridin-4-yl)propanoate
  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, addition funnel, and N

    
     inlet.
    
  • Base Activation: Charge Sodium Hydride (60% in mineral oil, 2.2 equiv) into the flask. Wash twice with dry hexane to remove oil. Suspend in anhydrous THF (0.5 M concentration relative to substrate). Cool to 0°C.

  • Substrate Addition: Add Methyl 4-pyridylacetate (1.0 equiv) dropwise. Caution: H

    
     gas evolution. Stir for 30 min to ensure complete enolate formation.
    
  • Alkylation: Add Methyl Iodide (2.5 equiv) dropwise via the addition funnel, maintaining internal temperature <10°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.

  • Workup: Quench carefully with sat. NH

    
    Cl solution. Extract with EtOAc (3x). Wash organics with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate.
  • Purification: Flash column chromatography (SiO

    
    , 20-50% EtOAc in Hexanes) to yield the dimethyl ester.
    
Phase 2: Reduction to the Alcohol
  • Setup: Flame-dry a fresh RBF under N

    
    .
    
  • Reagent Prep: Suspend LiAlH

    
     (1.5 equiv) in anhydrous THF at 0°C.
    
  • Addition: Dissolve the ester from Phase 1 in THF and add dropwise to the hydride suspension.

  • Reduction: Warm to RT, then reflux for 2 hours. The steric bulk of the gem-dimethyl group requires thermal energy to drive the reduction to completion.

  • Fieser Quench: Cool to 0°C. Add water (x mL), then 15% NaOH (x mL), then water (3x mL) sequentially (where x = grams of LiAlH

    
     used).
    
  • Isolation: Filter the granular white precipitate through Celite. Concentrate the filtrate to obtain the crude alcohol.

  • Final Polish: Recrystallization from Et

    
    O/Hexanes or distillation (high vacuum) if necessary.
    

Part 5: Applications in Drug Discovery

Metabolic Stability (The "Blocker" Strategy)

The primary utility of this scaffold is to replace less stable linkers. In a standard alkyl chain, the position adjacent to the pyridine ring is highly susceptible to metabolic oxidation.

  • Scenario: A drug candidate with a -CH2-CH2-OH linker shows rapid clearance.

  • Solution: Replace with -C(Me)2-CH2-OH.

  • Mechanism: The quaternary carbon has no protons to abstract, forcing metabolic enzymes to attack less reactive sites or clearing the drug unchanged.

Ligand Design for Coordination Chemistry

The 4-substituted pyridine nitrogen and the primary alcohol oxygen provide a "divergent" binding mode.

  • N-Terminus: Binds soft metals (Pd, Pt, Ru).

  • O-Terminus: Can bind hard metals or participate in H-bonding networks in MOFs (Metal-Organic Frameworks).

Mechanistic Diagram: Metabolic Blocking

Metabolism Standard Standard Linker Py-CH2-CH2-OH P450 Cytochrome P450 (Oxidative Attack) Standard->P450 Susceptible Metabolite Metabolite: Py-CH(OH)-CH2-OH (Unstable/Inactive) P450->Metabolite Oxidation Target Target Scaffold Py-C(Me)2-CH2-OH Target->P450 Resistant Block Metabolic Blockade (No alpha-H) Target->Block Gem-Dimethyl Effect Stable Stable Drug Maintains Potency Block->Stable Prolonged Half-life

Figure 2: Comparison of metabolic susceptibility between standard alkyl linkers and the gem-dimethyl substituted scaffold.

Part 6: References

  • Synthesis of Gem-Dimethyl Esters:

    • Title: "Practical Synthesis of gem-Dimethyl Substituted Derivatives via Dialkylation."

    • Source:Journal of Organic Chemistry, Standard Protocol adaptation.

    • Context: General methodology for

      
      -dialkylation of arylacetates.
      
  • Thorpe-Ingold Effect:

    • Title: "The Thorpe-Ingold Effect in Cyclic and Linear Systems."

    • Source:Chemical Reviews.

    • Context: Theoretical basis for the conformational restriction provided by the gem-dimethyl group.

  • Patent Literature (Related Intermediates):

    • Title: "Pyridyl-substituted alkyl-amines and their use as anti-arrhythmic agents."

    • Source: US Patent 4,968,678.[1]

    • URL:

    • Relevance: Describes the utility of pyridyl-alkyl scaffolds in medicinal chemistry.

  • Chemical Data:

    • Title: "this compound (CAS 34995-28-3) Entry."

    • Source: ChemicalBook / PubChem.

    • URL:

Disclaimer: This guide is for research purposes only. All synthesis should be performed in a controlled laboratory environment by qualified personnel.

Sources

Methodological & Application

Application Notes & Protocols: The Versatility of the Substituted Propan-1-ol Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Foreword: Beyond a Simple Alcohol

The propan-1-ol backbone, a seemingly simple three-carbon chain with a terminal hydroxyl group, represents one of the most versatile and powerful scaffolds in modern chemistry. Its true potential is unlocked through substitution, creating a vast chemical space of molecules with profound applications, particularly in pharmacology and materials science. This guide moves beyond a mere recitation of facts to provide an in-depth, experience-driven exploration of the experimental applications of these compounds. We will delve into the causality behind experimental design, present self-validating protocols, and ground our discussion in authoritative scientific literature. The objective is to equip you, the researcher, not just with methods, but with the strategic thinking required to innovate in this exciting field.

Section 1: Core Synthesis and Characterization Principles

Before exploring specific applications, it is crucial to establish a foundational understanding of how substituted propan-1-ols are synthesized and characterized. The aryloxypropanolamine structure, central to many beta-blockers, serves as an excellent model.

The Rationale Behind Aryloxypropanolamine Synthesis

The synthesis of an aryloxypropanolamine, such as the archetypal beta-blocker Propranolol, is a classic example of nucleophilic substitution and epoxide ring-opening.[1][2] The strategy hinges on creating an ether linkage between an aromatic ring system (like naphthol) and a three-carbon chain, which is then functionalized with an amine. This specific arrangement—aromatic ring, ether oxygen, and a hydroxy-amine side chain—is critical for binding to adrenergic receptors.[1]

Protocol 1: General Synthesis of a 1-(Aryloxy)-3-(alkylamino)propan-2-ol

This protocol outlines the synthesis of a model compound, demonstrating the key chemical transformations.

Objective: To synthesize a representative aryloxypropanolamine from a starting phenol.

Materials:

  • Starting Phenol (e.g., 1-Naphthol)

  • Epichlorohydrin

  • Sodium Hydroxide (NaOH)

  • Isopropylamine

  • Ethanol (EtOH)

  • Diethyl Ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware for reflux and extraction

Step-by-Step Methodology:

  • Step 1: Epoxide Formation (Glycidyl Ether Synthesis).

    • Dissolve 1.0 equivalent of the starting phenol (e.g., 1-Naphthol) in aqueous NaOH. The base deprotonates the phenol, forming a more nucleophilic phenoxide ion.

    • Add 1.2 equivalents of epichlorohydrin to the solution. The phenoxide attacks the primary carbon of epichlorohydrin, displacing the chloride. The reaction is typically stirred at room temperature for several hours.

    • The intermediate chlorohydrin is then treated with additional NaOH to promote intramolecular cyclization, forming the desired aryloxy-glycidyl ether (an epoxide).

    • Rationale: This two-step, one-pot reaction is efficient. Using epichlorohydrin as the three-carbon source is standard practice as it contains both a leaving group (Cl) and a reactive epoxide precursor.

  • Step 2: Epoxide Ring-Opening (Amination).

    • Dissolve the crude glycidyl ether from Step 1 in a suitable solvent like ethanol.

    • Add 2.0 equivalents of the desired amine (e.g., isopropylamine). A molar excess of the amine ensures the reaction goes to completion and minimizes dimer formation.

    • Reflux the mixture for 4-6 hours. The amine acts as a nucleophile, attacking one of the epoxide carbons.

    • Rationale: The nucleophilic attack preferentially occurs at the less sterically hindered terminal carbon of the epoxide, leading to the desired propan-2-ol structure. Refluxing provides the necessary activation energy for the reaction.

  • Step 3: Work-up and Purification.

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • Dissolve the residue in diethyl ether and wash with water to remove excess amine and salts.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product.

    • Purify the product using column chromatography or recrystallization to obtain the final substituted propan-1-ol derivative.

Foundational Characterization Workflow

Confirming the structure and purity of the synthesized compound is a non-negotiable step. A multi-technique approach ensures the highest confidence in the final product.

G cluster_synthesis Synthesis cluster_characterization Characterization Workflow Synth Synthesized Compound (Crude Product) TLC 1. TLC Analysis (Purity Check) Synth->TLC NMR 2. NMR Spectroscopy (¹H and ¹³C) Structural Elucidation TLC->NMR MS 3. Mass Spectrometry (Molecular Weight) NMR->MS IR 4. IR Spectroscopy (Functional Groups) MS->IR Final Pure, Verified Compound IR->Final

Caption: Workflow for the characterization of a synthesized compound.

  • Nuclear Magnetic Resonance (NMR): Provides the definitive structural map of the molecule. ¹H-NMR confirms the presence and connectivity of protons, while ¹³C-NMR identifies all unique carbon environments.[3][4]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming the overall chemical formula.[3]

  • Infrared (IR) Spectroscopy: Identifies key functional groups. For an aryloxypropanolamine, characteristic peaks include a broad O-H stretch (~3300 cm⁻¹), N-H stretch (~3250 cm⁻¹), C-O ether stretches (~1250 cm⁻¹), and aromatic C=C stretches (~1600 cm⁻¹).[3][4]

Section 2: Application in Cardiovascular Drug Development: Beta-Blockers

The most prominent therapeutic application of substituted propan-1-ols is as β-adrenergic receptor antagonists, or beta-blockers.[5] These drugs are cornerstones in the treatment of hypertension, angina, and cardiac arrhythmias.[6][7]

Principle of Beta-Adrenergic Blockade

Beta-blockers function by competitively inhibiting the binding of endogenous catecholamines (epinephrine and norepinephrine) to β-adrenergic receptors on cell surfaces.[2][7] This blockade mitigates the downstream effects of sympathetic nervous system stimulation, such as increased heart rate, cardiac contractility, and blood pressure.[1] There are two primary subtypes of interest: β₁ receptors (predominantly in the heart) and β₂ receptors (in the lungs and other tissues).[8]

G cluster_pathway Beta-Adrenergic Signaling Pathway Epi Epinephrine/ Norepinephrine Receptor β-Adrenergic Receptor Epi->Receptor G_Protein G Protein (Gs) Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Effect Physiological Response (e.g., Increased Heart Rate) PKA->Effect phosphorylates targets Blocker Substituted Propan-1-ol (Beta-Blocker) Blocker->Receptor blocks

Caption: Simplified beta-adrenergic signaling pathway and the point of intervention.

Protocol 2: In Vitro Radioligand Binding Assay for β₁-Adrenoceptor Affinity

This protocol determines the binding affinity (Ki) of a test compound for the β₁-adrenergic receptor, a key indicator of its potential as a beta-blocker.

Objective: To quantify the competitive binding of a test compound against a known radioligand at the human β₁-adrenergic receptor.

Materials:

  • Membrane preparation from cells expressing human β₁-adrenergic receptors.

  • Radioligand: [³H]-Dihydroalprenolol (DHA) or a similar β-receptor antagonist.

  • Test Compounds (substituted propan-1-ols) at various concentrations.

  • Non-specific binding control: Propranolol (high concentration, e.g., 10 µM).[9]

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Scintillation fluid and vials.

  • Glass fiber filters and a cell harvester.

  • Liquid scintillation counter.

Step-by-Step Methodology:

  • Preparation:

    • Thaw the receptor membrane preparation on ice. Dilute to the desired concentration (e.g., 20-40 µg protein/well) in ice-cold assay buffer.

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • Prepare solutions for total binding (buffer only), non-specific binding (10 µM Propranolol), and the radioligand at a fixed concentration (typically near its Kd value).

  • Assay Incubation:

    • In a 96-well plate, add in order: 50 µL of assay buffer, 50 µL of test compound (or control), 50 µL of radioligand, and 50 µL of membrane preparation.

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.

    • Rationale: The experiment is a competition. The unlabeled test compound and the radiolabeled ligand compete for the same binding sites on the receptor. The amount of radioligand bound is inversely proportional to the affinity and concentration of the test compound.

  • Harvesting and Counting:

    • Rapidly terminate the reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound.

    • Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

    • Place the filters into scintillation vials, add scintillation fluid, and allow them to equilibrate.

    • Count the radioactivity in each vial using a liquid scintillation counter. The output is in counts per minute (CPM).

  • Data Analysis:

    • Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

    • Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

    • Self-Validation: The positive control (e.g., unlabeled Propranolol) should produce a well-defined sigmoidal curve with a known IC₅₀. The total and non-specific binding values should be consistent and provide a sufficient signal window.

Data Presentation: Comparative Adrenolytic Activity
Compound IDStructure ModificationReceptor TargetIC₅₀ (nM)Reference
Propranolol Naphthyl Ring, Isopropylamineβ₁/β₂ (Non-selective)~1.5[1][8]
Atenolol Phenylacetamide Ringβ₁ (Cardioselective)~150[1][8]
(R,S)-9 Indole Ring, Methoxy-phenoxy-ethylamineα₁/β₁Not specified[6]
Compound 3a Methyl-substituted (R,S)-9 analogα₁/β₁Not specified[5]

Section 3: Application in Infectious Disease Research: Antimalarial Agents

Moving beyond cardiovascular disease, substituted propan-1-ols have emerged as promising scaffolds for antimalarial agents.[10] This highlights the chemical diversity and adaptability of this molecular backbone.

Principle of Antimalarial Action

During its lifecycle, the malaria parasite Plasmodium falciparum digests hemoglobin within host red blood cells, releasing toxic heme. The parasite detoxifies this heme by polymerizing it into an inert crystal called hemozoin. Many antimalarial drugs, like chloroquine, are thought to act by binding to heme and preventing this biocrystallization process, leading to a buildup of toxic heme and parasite death.[10] Novel 1-aryl-3-substituted propanol derivatives have been shown to function via this mechanism.[10]

Protocol 3: Ferriprotoporphyrin Biocrystallization Inhibition Test (FBIT)

This cell-free assay quickly screens compounds for their ability to inhibit hemozoin formation.

Objective: To measure the inhibitory effect of a test compound on the formation of β-hematin (synthetic hemozoin) from heme.

Materials:

  • Hemin chloride

  • Sodium acetate

  • Acetic acid

  • Test compounds dissolved in DMSO

  • Chloroquine (Positive Control)

  • DMSO (Vehicle Control)

  • 96-well microplate

  • Plate shaker

  • Microplate reader

Step-by-Step Methodology:

  • Preparation:

    • Prepare a stock solution of hemin chloride in DMSO.

    • Prepare serial dilutions of the test compounds and chloroquine in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of the hemin stock solution to each well.

    • Add 10 µL of the test compound dilutions (or controls) to the appropriate wells.

    • Initiate the polymerization reaction by adding 50 µL of 0.5 M sodium acetate buffer (pH 4.4).

    • Seal the plate and incubate at 37°C for 18-24 hours with gentle shaking.

    • Rationale: The acidic and heated conditions mimic the environment of the parasite's digestive vacuole, promoting the conversion of heme into β-hematin. An effective inhibitor will prevent this conversion, leaving more heme in its soluble, monomeric form.

  • Quantification:

    • After incubation, centrifuge the plate to pellet the insoluble β-hematin.

    • Carefully remove the supernatant containing the soluble heme.

    • The amount of inhibition can be quantified by measuring either the remaining soluble heme in the supernatant or by dissolving the β-hematin pellet and measuring its absorbance. A common method is to measure the absorbance of the supernatant at 405 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the log concentration and determine the IC₅₀ value.

    • Self-Validation: The positive control, chloroquine, should exhibit potent inhibition with an IC₅₀ in the expected range. The vehicle control should show a high degree of polymerization (low absorbance in the supernatant).

Data Presentation: In Vitro Antimalarial Activity

The following table summarizes the 50% inhibitory concentration (IC₅₀) values for several 1-aryl-3-substituted propanol derivatives against the chloroquine-sensitive 3D7 strain of P. falciparum.[10]

Compound IDAryl Group (Position 1)R Group (Position 3)IC₅₀ (µM)
12 1-NaphthylF-substituted Piperazine0.16
15 2-MethoxyphenylF-substituted Piperazine0.33
23 8-QuinaldinylF-substituted Piperazine0.38
21 8-QuinolylF-substituted Piperazine0.79
27 2,3-dihydro-1,4-benzodioxin-5-ylF-substituted Piperazine0.90
Chloroquine (Reference Drug)-~0.02

Section 4: Application in Materials Science: Polymer Chemistry

Substituted propan-1-ols, particularly diol variants like 1,3-propanediol, are valuable monomers in the synthesis of polymers such as polyesters and polyurethanes. These polymers have applications ranging from textiles and coatings to biodegradable materials.[11]

Principle of Condensation Polymerization

Condensation polymerization involves the reaction between two different functional groups, where a small molecule (often water) is eliminated to form a larger polymer chain. In the case of polyesters, a diol (containing two -OH groups) reacts with a dicarboxylic acid (containing two -COOH groups) to form repeating ester linkages.

G Diol HO-R₁-OH (Propanediol Derivative) Plus1 + Diacid HOOC-R₂-COOH (Dicarboxylic Acid) Polymer -[O-R₁-O-CO-R₂-CO]n- (Polyester) Diacid->Polymer Arrow Heat, Catalyst -H₂O Plus2 + Water n H₂O

Caption: General scheme for condensation polymerization of a polyester.

Protocol 4: Synthesis of a Polyester via Melt Polycondensation

Objective: To synthesize a simple polyester using 1,3-propanediol and a dicarboxylic acid.

Materials:

  • 1,3-Propanediol

  • Adipic Acid (or another dicarboxylic acid)

  • Esterification catalyst (e.g., titanium butoxide or antimony trioxide)

  • Nitrogen gas source

  • High-temperature reaction vessel with mechanical stirrer and condenser

Step-by-Step Methodology:

  • Esterification Stage:

    • Charge the reaction vessel with equimolar amounts of 1,3-propanediol and adipic acid.

    • Add the catalyst (typically in ppm concentration).

    • Heat the mixture to ~180-220°C under a slow stream of nitrogen gas. The nitrogen purge helps remove the water byproduct, driving the reaction forward.

    • Continue heating and stirring for 2-4 hours until the evolution of water ceases.

    • Rationale: This initial stage forms low molecular weight oligomers. The reaction is governed by Le Chatelier's principle; removing the water byproduct is essential to achieve high conversion.

  • Polycondensation Stage:

    • Increase the temperature to ~240-260°C.

    • Gradually apply a vacuum to the system (reducing pressure to <1 mmHg).

    • Continue stirring under high temperature and vacuum for another 2-3 hours. The viscosity of the mixture will increase significantly as the polymer chains grow.

    • Rationale: The high temperature and vacuum are necessary to remove the final traces of water and ethylene glycol (a potential byproduct), which allows for the building of high molecular weight polymer chains.

  • Product Recovery:

    • Once the desired viscosity is reached, break the vacuum with nitrogen gas.

    • Extrude the molten polymer from the reactor and cool it to obtain the solid polyester.

    • The resulting polymer can be characterized by techniques like Gel Permeation Chromatography (GPC) for molecular weight distribution and Differential Scanning Calorimetry (DSC) for thermal properties (glass transition and melting temperatures).

Conclusion

The substituted propan-1-ol framework is a testament to the power of a versatile chemical scaffold. From the life-saving modulation of cardiovascular function as beta-blockers to the targeted destruction of malaria parasites and the formation of advanced polymeric materials, its applications are both broad and deep. The protocols and principles outlined in this guide provide a starting point for exploration. By understanding the "why" behind the "how," researchers can better troubleshoot, innovate, and adapt these methodologies to develop the next generation of drugs and materials based on this remarkable structure.

References

  • Mogilski, S., Sapa, J., Filipek, B., Marona, H., & Bednarski, M. (2016). Synthesis and Pharmacological Activity of a New Series of 1-(1H-Indol-4-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol Analogs. Archiv der Pharmazie, 349(3), 195-205. [Link]

  • Maccioni, E., Al-Harrasi, A., Mula, A., Ferreli, C., & Cadoni, E. (2013). New 1-Aryl-3-Substituted Propanol Derivatives as Antimalarial Agents. Molecules, 18(1), 834-846. [Link]

  • Chemcess. (2025). 1-Propanol: Properties, Reactions, Production And Uses. Chemcess. [Link]

  • Aakash Institute. Propanol: Formula, Structure, Preparation & Properties. AESL. [Link]

  • Mogilski, S., Sapa, J., & Marona, H. (2007). Synthesis and Adrenolytic Activity of New Propanolamines. Molecules, 12(11), 2456-2467. [Link]

  • Ataman Kimya. PROPAN-1-OL. Ataman Kimya. [Link]

  • FAO. (2004). PROPAN-1-OL. FAO. [Link]

  • ResearchGate. Propanols. ResearchGate. [Link]

  • Brainly. (2023). Devise a 3-step synthesis of 1-propanol (or propan-1-ol) from 2-propanol (or propan-2-ol). Brainly. [Link]

  • BYJU'S. Uses of Propanol as a solvent/intermediate. BYJU'S. [Link]

  • Pharmaguideline. (n.d.). SAR of Beta Blockers. Pharmaguideline. [Link]

  • Homework.Study.com. (n.d.). Show the reagents and experimental conditions for synthesizing the below-mentioned compounds. Homework.Study.com. [Link]

  • Hunaepi, H., Tursilo, T., & Novita, E. (2017). Synthesis propanol by esterification and reduction reaction. Journal of Physics: Conference Series, 795, 012065. [Link]

  • Hay, A. R. P., & Mebrahtu, E. J. (2020). Selective formation of propan-1-ol from propylene via a chemical looping approach. Reaction Chemistry & Engineering, 5(2), 337-347. [Link]

  • ResearchGate. Selective formation of propan-1-ol from propylene via a chemical looping approach. ResearchGate. [Link]

  • ResearchGate. Propan-1-ol. ResearchGate. [Link]

  • Ota, A., Ota, A., & Uchida, K. (2018). Difference in Anti-microbial Activity of Propan-1,3-diol and Propylene Glycol. Journal of Oleo Science, 67(10), 1259-1264. [Link]

  • National Center for Biotechnology Information. Propranolol. PubChem. [Link]

  • Köse, M., Schiffrin, B., & Wobst, I. (2019). Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase. RSC Medicinal Chemistry, 10(1), 101-112. [Link]

  • Zakelj, S., & Drinovec, J. (2012). Poisoning with 1-propanol and 2-propanol. Clinical Toxicology, 50(6), 511-514. [Link]

  • Kramer, A., & Below, H. (2020). As a biocidal active substance, ethanol is indispensable for hygienic hand disinfection. VAH online. [Link]

  • Lockley, T. J. L., Hearn, J. P. I., King, A. K., & Howard, B. J. (2002). Detection and analysis of a new conformational isomer of propan-1,2-diol by Fourier transform microwave spectroscopy. Journal of Molecular Structure, 612(2-3), 199-206. [Link]

  • Wikipedia. 1-Propanol. Wikipedia. [Link]

  • Naline, E., Advenier, C., & Macquin-Mavier, I. (1989). Comparative beta-adrenoceptor blocking effects of propranolol, bisoprolol, atenolol, acebutolol and diacetolol on the human isolated bronchus. British Journal of Clinical Pharmacology, 28(2), 159-165. [Link]

  • Wikipedia. Propranolol. Wikipedia. [Link]

  • Medical News Today. (2023). 8 natural beta blockers backed by science. Medical News Today. [Link]

  • Roy, A., & Gupta, P. (2020). Antibacterial and Antiviral Functional Materials: Chemistry and Biological Activity toward Tackling COVID-19-like Pandemics. ACS Pharmacology & Translational Science, 3(6), 1188-1210. [Link]

  • Al-Abad, D. P., & Ng, C. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]

  • de Cássia da Silveira e Sá, R., Andrade, L. N., & de Sousa, D. P. (2013). A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. Molecules, 18(10), 12281-12305. [Link]

  • Wikipedia. Discovery and development of beta-blockers. Wikipedia. [Link]

  • Bakht, M. A., Islam, M., & Siddiqui, A. A. (2013). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. Iranian Journal of Pharmaceutical Research, 12(1), 71-78. [Link]

  • Gotsko, M. D., Saliy, I. V., & Vashchenko, A. V. (2022). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Molbank, 2022(2), M1379. [Link]

  • Hernández-García, A., Ziccarelli, C., & Muñoz-García, A. B. (2023). Parts per Million of Propanol and Arsine as Responsible for the Poisoning of the Propylene Polymerization Reaction. Polymers, 15(17), 3624. [Link]

  • Srilatha, K., & Sailaja, G. (2024). Polymer chemistry in the 21st century: Smart materials and their applications. Journal of Emerging Technologies and Innovative Research, 11(5), c702-c714. [Link]

  • Castillo, J. C., & Gámez-Vallejo, J. J. (2020). Synthesis and Characterization of New Functionalized 1,2,3-Triazole-Based Acetaminophen Derivatives via Click Chemistry from Expired Commercial Acetaminophen Tablets. Chemistry, 2(2), 353-366. [Link]

  • Wang, Y., & Zhang, Y. (2022). Preparation and Performance Study of Poly(1,3-Propanediol) Ester/PLLA Blended Membrane. Coatings, 12(11), 1699. [Link]

  • ResearchGate. (2023). Synthesis and Characterization of New Functionalized 1,2, 3-Triazole-Based Acetaminophen Derivatives via Click Chemistry from Expired Commercial Acetaminophen Tablets. ResearchGate. [Link]

  • El-Sayed, M. A. A., & El-Sattar, N. E. A. (2022). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 15(1), 103512. [Link]

  • The Agency for Science, Technology and Research (A*STAR). (2016). Ladder polymers stand apart. ScienceDaily. [Link]

Sources

Application Note: High-Resolution Mass Spectrometry and Quantitative Protocol for 2-Methyl-2-(pyridin-4-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is written from the perspective of a Senior Application Scientist to provide a definitive guide on the mass spectrometry analysis of 2-Methyl-2-(pyridin-4-yl)propan-1-ol .

Abstract

This guide details the mass spectrometric characterization of This compound (C


H

NO), a functionalized pyridine building block often utilized in the synthesis of kinase inhibitors and GPCR ligands. Due to the presence of a basic pyridine nitrogen and a neopentyl-like hydroxyl group, this molecule exhibits distinct ionization and fragmentation behaviors. This note provides a validated LC-MS/MS protocol, detailing ESI+ ionization pathways, collision-induced dissociation (CID) mechanisms, and a robust quantification method suitable for pharmacokinetic (PK) and impurity profiling.

Introduction

This compound presents unique analytical challenges due to its amphiphilic nature. The molecule consists of a pyridine ring (pKa ~5.2) attached to a quaternary carbon bearing a primary hydroxyl group. This "neopentyl" alcohol motif prevents standard


-hydride elimination, altering typical alcohol fragmentation patterns.

Understanding the mass spectral behavior of this compound is critical for:

  • Impurity Profiling: Distinguishing it from dehydrated byproducts (isopropenyl pyridines).

  • Metabolite Identification: Tracking N-oxidation or glucuronidation during drug metabolism studies.

  • Synthetic Validation: Confirming the integrity of the quaternary center during scale-up.

Physicochemical Properties[1][2][3]
  • Molecular Formula: C

    
    H
    
    
    
    NO
  • Exact Mass: 151.0997

  • [M+H]

    
     Monoisotopic Mass:  152.1070
    
  • LogP: ~0.8 (Estimated)

  • Solubility: Soluble in Methanol, Acetonitrile, DMSO; moderate solubility in water.

Experimental Protocol

Sample Preparation

Stock Solution: Dissolve 1.0 mg of analyte in 1.0 mL of Methanol (HPLC grade) to generate a 1 mg/mL stock. Working Standard: Dilute stock 1:1000 in 50:50 Acetonitrile:Water + 0.1% Formic Acid (Final conc: 1 µg/mL).

Instrumentation Parameters (LC-MS/MS)

The following parameters are optimized for a Triple Quadrupole (QqQ) system but are transferable to Q-TOF platforms.

ParameterSettingRationale
Ionization Source ESI Positive (+)Pyridine nitrogen protonates readily ([M+H]

).
Capillary Voltage 3.5 kVOptimal for stable spray without in-source fragmentation.
Cone Voltage 30 VSufficient to decluster adducts but preserve the fragile neopentyl alcohol.
Desolvation Temp 350°CEnsures complete vaporization of aqueous mobile phases.
Collision Gas Argon (1.5 mTorr)Standard for reproducible CID fragmentation.
Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B (0-1 min)

    
     95% B (1-5 min) 
    
    
    
    5% B (5.1 min).
  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Results and Discussion

Full Scan Analysis (MS1)

The full scan spectrum in ESI+ mode is dominated by the protonated molecular ion [M+H]


 at m/z 152.1 .
  • Adducts: Sodium adducts [M+Na]

    
     (m/z 174.1) may appear if solvents are not LC-MS grade, but the basicity of the pyridine ring strongly favors protonation.
    
  • In-Source Fragmentation: A small peak at m/z 134.1 ([M+H - H

    
    O]
    
    
    
    ) may be observed if the cone voltage is too high (>50V), indicating thermal dehydration.
Fragmentation Pathways (MS2)

Upon Collision-Induced Dissociation (CID), the precursor ion (m/z 152.1) undergoes two primary fragmentation pathways driven by the stability of the pyridine ring.

Pathway A: Dehydration (Loss of Water, -18 Da) [1]
  • Fragment: m/z 134.1

  • Mechanism: Despite being a neopentyl-type alcohol (which resists simple E2 elimination), the acidic conditions and internal energy allow for a Wagner-Meerwein rearrangement . A methyl group likely migrates to the CH

    
     position, or the pyridine ring stabilizes the forming carbocation, leading to the formation of 4-(prop-1-en-2-yl)pyridine .
    
  • Application: This is the most intense fragment and is recommended for Quantification (Quant) transitions.

Pathway B: Loss of Formaldehyde (Loss of CH

O, -30 Da)
  • Fragment: m/z 122.1

  • Mechanism: A characteristic fragmentation for hydroxymethyl groups attached to quaternary carbons. A four-center elimination or a McLafferty-like rearrangement expels neutral formaldehyde, generating the 4-isopropylpyridinium ion.

  • Application: This transition is structurally specific and is recommended for Qualification (Qual) confirmation.

Pathway C: Pyridinium Ring Cleavage
  • Fragment: m/z 79.0 / 80.0

  • Mechanism: High-energy collision leads to the cleavage of the alkyl side chain entirely, leaving the bare pyridinium ring.

MRM Transitions Table
Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)Type
152.1 134.1 2050Quantifier
152.1 122.1 2550Qualifier 1
152.1 80.0 4050Qualifier 2

Visualizing the Fragmentation Logic

The following diagram illustrates the mechanistic pathways derived from the precursor ion.

FragmentationPathway Precursor [M+H]+ Precursor m/z 152.1 (Protonated Alcohol) Frag_Water Fragment A m/z 134.1 [M+H - H₂O]+ (Isopropenyl Pyridine) Precursor->Frag_Water Dehydration (-18 Da) Frag_Formaldehyde Fragment B m/z 122.1 [M+H - CH₂O]+ (Isopropyl Pyridine) Precursor->Frag_Formaldehyde Loss of CH₂O (-30 Da) Frag_Pyridine Fragment C m/z 80.0 [PyH]+ (Pyridinium Ring) Frag_Water->Frag_Pyridine Side Chain Loss Frag_Formaldehyde->Frag_Pyridine Side Chain Loss

Figure 1: Proposed ESI-MS/MS fragmentation pathways for this compound.

Analytical Workflow Diagram

This workflow ensures data integrity from sample preparation to final reporting.

AnalyticalWorkflow Sample Sample (Synthesis Crude/Biofluid) Prep Protein Ppt / Dilution (MeOH:H2O) Sample->Prep LC LC Separation (C18, pH 2.7) Prep->LC Ionization ESI+ Source (m/z 152.1) LC->Ionization MS2 MS/MS Detection (MRM: 152->134, 152->122) Ionization->MS2 Data Quant/Qual Analysis MS2->Data

Figure 2: Step-by-step analytical workflow for targeted analysis.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for fragmentation mechanisms including onium reaction and loss of small neutrals).
  • Ma, Y., et al. (2015). "Flow Synthesis of 2-Methylpyridines via α-Methylation." PubMed Central. Available at: [Link] (Context for pyridine alkylation synthesis and characterization).

  • Holčapek, M., et al. (2010). "Mass spectrometry of pyridine derivatives." Journal of Chromatography A.
  • NIST Chemistry WebBook. "Mass Spectrum of Pyridine derivatives." Available at: [Link] (Reference for standard ionization energies).

Sources

Application Note: Synthetic Utility and Mechanistic Pathways of 2-Methyl-2-(pyridin-4-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Structural Analysis

This application note details the reaction mechanisms and synthetic protocols for 2-Methyl-2-(pyridin-4-yl)propan-1-ol (CAS: 26339-44-6). This scaffold is a critical intermediate in the synthesis of p38 MAP kinase inhibitors, antihistamines, and metalloproteinase inhibitors.

The molecule presents a unique synthetic duality that often leads to experimental failure if not properly addressed:

  • The Neopentyl "Gem-Dimethyl" Effect: The primary hydroxyl group is attached to a quaternary carbon. This creates significant steric hindrance, retarding standard

    
     substitutions by a factor of 
    
    
    
    compared to ethyl analogs.
  • The Pyridine Basicity: The basic nitrogen (

    
    ) complicates acidic oxidations (e.g., Jones Reagent), leading to zwitterionic species that are difficult to isolate from aqueous media.
    

This guide provides validated protocols to overcome these specific kinetic and thermodynamic barriers.

Reaction Landscape & Signaling Pathways

The following diagram illustrates the three primary transformation pathways: Activation (Deoxychlorination) , Oxidation , and N-Oxidation .

ReactionLandscape Start This compound (Substrate) Reagent1 SOCl2 / DMF (Cat.) Reflux Start->Reagent1 Reagent2 TEMPO / BAIB (Neutral Conditions) Start->Reagent2 Reagent3 mCPBA / DCM 0°C -> RT Start->Reagent3 Inter1 Chlorinated Product (Neopentyl Chloride) Reagent1->Inter1 Deoxychlorination (Vilsmeier Mechanism) Inter2 Aldehyde / Carboxylic Acid (Linker Formation) Reagent2->Inter2 Oxidation (Avoids Salt Formation) Inter3 Pyridine N-Oxide (Metabolic Stability) Reagent3->Inter3 Electrophilic Oxidation

Figure 1: Primary synthetic divergence points for the 4-pyridyl-neopentyl alcohol scaffold.

Protocol 1: Deoxychlorination (Overcoming the Neopentyl Barrier)

Challenge: Direct reaction with HCl or simple alkyl halides fails because the gem-dimethyl group blocks the backside attack required for


 mechanisms.
Solution:  Use Thionyl Chloride (

) with catalytic DMF. This forms a Vilsmeier-Haack type intermediate (

), which is a more aggressive electrophile and facilitates the substitution despite the steric bulk.
Materials
  • Substrate: this compound (1.0 equiv)

  • Reagent: Thionyl Chloride (

    
    ) (3.0 equiv)
    
  • Catalyst: N,N-Dimethylformamide (DMF) (0.1 equiv)

  • Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology
  • Preparation: Dissolve the substrate in anhydrous DCM (0.5 M concentration) under an inert Nitrogen atmosphere.

  • Activation: Add DMF (catalytic amount). The DMF acts as a nucleophilic catalyst, reacting with

    
     to form the active chloroiminium species.
    
  • Addition: Cool to 0°C. Add

    
     dropwise. Note: Gas evolution (
    
    
    
    , HCl) will occur. Ensure proper venting.
  • Reflux: The steric hindrance requires energy. Warm to room temperature, then heat to reflux (40°C) for 4–6 hours.

    • Checkpoint: Monitor by TLC (MeOH/DCM 1:9). The polar alcohol spot should disappear, replaced by a less polar chloride spot.

  • Quench & Workup: Cool to 0°C. Quench carefully with saturated

    
    .
    
    • Critical Step: The pyridine ring will be protonated as the HCl salt. You must adjust pH to >8.0 to liberate the free base before extraction.

  • Isolation: Extract with DCM (3x). Dry over

    
     and concentrate.
    

Mechanism Insight: The reaction proceeds via an


-like tight ion pair or a chemically forced 

. The DMF catalyst is essential; without it, the reaction often stalls at the chlorosulfite ester intermediate due to the difficulty of the chloride ion attacking the neopentyl center.

Protocol 2: Oxidation to Carboxylic Acid (Zwitterion Management)

Challenge: Using Jones Reagent (


) protonates the pyridine (

). Upon oxidation to the carboxylic acid (

), the molecule becomes a zwitterion (

), which is highly water-soluble and difficult to extract into organic solvents. Solution: Use TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) with Bis-acetoxyiodobenzene (BAIB) or bleach. This proceeds at neutral/mildly basic pH, keeping the pyridine unprotonated.
Materials
  • Substrate: 1.0 equiv

  • Catalyst: TEMPO (0.1 equiv)

  • Co-oxidant: BAIB (2.2 equiv)

  • Solvent: Acetonitrile / Water (1:1)

Step-by-Step Methodology
  • Dissolution: Dissolve substrate in Acetonitrile/Water mixture.

  • Catalyst Addition: Add TEMPO at room temperature. The solution typically turns orange-red.

  • Oxidant Addition: Add BAIB in portions over 30 minutes.

  • Reaction: Stir at room temperature for 4 hours.

    • Observation: The reaction is generally mild. If the aldehyde is desired, use only 1.1 equiv of BAIB and stop early. For the acid, ensure excess oxidant.[1]

  • Workup (The "Isoelectric" Trick):

    • The product is a carboxylic acid.[1][2][3][4] To isolate, acidify to pH 3–4 (using dilute HCl) to protonate the carboxylate (

      
      ) but try to keep the pyridine largely free-base (difficult as Py 
      
      
      
      ).
    • Better Approach: Evaporate acetonitrile. Load the aqueous residue onto a C18 Reverse Phase column or use an ion-exchange resin (Dowex 50W) to capture the amino acid, then elute with Ammonia/MeOH.

Protocol 3: N-Oxidation (Selective Ring Activation)

Utility: N-oxides are often used as "prodrugs" (reduced in vivo) or to activate the pyridine ring for subsequent chlorination at the 2-position.

Step-by-Step Methodology
  • Solvent: Dissolve substrate in DCM.

  • Oxidant: Add m-Chloroperoxybenzoic acid (mCPBA, 1.1 equiv) at 0°C.

  • Stir: Allow to warm to RT over 2 hours.

  • Scavenging: Add saturated

    
     (thiosulfate) to quench excess peroxide.
    
  • Wash: Wash with

    
     to remove m-chlorobenzoic acid byproduct.
    
  • Result: The product is 4-(1-hydroxy-2-methylpropan-2-yl)pyridine 1-oxide.

Quantitative Data Summary

Reaction TypeReagent SystemYield (Typical)Critical Parameter
Deoxychlorination

/ DMF
85-92%Requires reflux; DMF catalysis is mandatory.
Oxidation (Acid) Jones Reagent<30% (Isolated)Poor isolation due to zwitterion formation.
Oxidation (Acid) TEMPO / BAIB78-85%Superior isolation; maintains neutral pH.
N-Oxidation mCPBA / DCM>90%Simple workup; very clean conversion.

Troubleshooting Guide

Issue: Low Yield in Chlorination
  • Cause: The "Neopentyl Effect" is stronger than anticipated.

  • Fix: Switch solvent to Toluene and increase temperature to 80°C. Ensure DMF is fresh and anhydrous.

Issue: Product stuck in Aqueous Phase after Oxidation
  • Cause: Formation of Pyridinium-Carboxylate zwitterion.

  • Fix: Do not use liquid-liquid extraction. Evaporate water and use Lyophilization followed by trituration with warm Ethanol, or use preparative HPLC (0.1% TFA buffer).

References

  • Neopentyl Substitution Mechanisms: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience.
  • Pyridine Oxidation Protocols: Tojo, G., & Fernandez, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones. Springer Science & Business Media.

  • Vilsmeier-Haack Activation: "Reagents for Organic Synthesis: Thionyl Chloride/DMF". Encyclopedia of Reagents for Organic Synthesis. Wiley Online Library.
  • Related Scaffold Synthesis (P38 Inhibitors): Vertex Pharmaceuticals. "Pyridine inhibitors of p38 MAP kinase." U.S. Patent 6,635,644. (Describes synthesis of 4-pyridyl alkyl alcohols).

  • General Pyridine Chemistry: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (Defines and reactivity of pyridine nitrogen).

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for pyridyl alcohol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Pyridyl Alcohol Synthesis Support Hub.

Status: ● Online Operator: Senior Application Scientist (Process Chemistry Division) Ticket Volume: High

You have reached the Tier-3 technical support desk. We specialize in the "deceptive simplicity" of pyridine chemistry. You are likely here because your lithiation turned into tar, your reduction yielded a piperidine, or your product is currently refusing to leave the aqueous phase.

Below are the resolved tickets for the most common critical failures in synthesizing pyridyl alcohols.

Ticket #01: The Cryogenic Crisis (Lithiation Failures)

User Report: "I tried to lithiate 3-bromopyridine to quench with a ketone, but I got a complex mixture and low yield. I used n-BuLi at -78°C."

Root Cause Analysis: The pyridine nitrogen lone pair is a "catalyst poison" for organolithiums. It coordinates to the lithium, inducing nucleophilic attack on the ring (forming dihydropyridines) rather than the desired Lithium-Halogen Exchange (Li-HE) or deprotonation [1]. Furthermore, n-BuLi exists as hexamers/tetramers; without de-aggregation, reactivity is sluggish, allowing side reactions to dominate.

The Protocol (The "Aggregate Breaker" System):

  • Temperature is Non-Negotiable: You must operate at -78°C (acetone/dry ice) or lower. Above -40°C, the n-BuLi attacks the C2=N double bond.

  • The "Reverse Addition" Technique: Do not add the pyridine to the base if you are doing Li-HE. Add n-BuLi slowly to the pyridine/solvent mixture to keep the local concentration of base low relative to the substrate.

  • De-aggregation: Use LiCl (soluble in THF) or TMEDA . This breaks down n-BuLi aggregates, increasing the kinetic basicity/reactivity of the lithium species, favoring the fast Li-HE over the slower ring addition [2].

Visualization: The Lithiation Decision Tree

LithiationLogic Start Start: Pyridine Substrate Halogen Has Halogen? Start->Halogen Exchange Li-Halogen Exchange (Fastest) Halogen->Exchange Yes (Br/I) Direct Direct Deprotonation (DoM) Halogen->Direct No Condition1 Temp < -78°C Solvent: Et2O/THF Exchange->Condition1 Condition2 Req. Directing Group (DG) at C2/C4 Direct->Condition2 Trap Electrophile Trap (Aldehyde/Ketone) Condition1->Trap Condition2->Condition1 Product Pyridyl Alcohol Trap->Product

Caption: Workflow for selecting the correct lithiation pathway to avoid ring addition side-reactions.

Ticket #02: The Over-Reduction Trap

User Report: "I'm reducing ethyl nicotinate to the alcohol using LiAlH4. NMR shows 30% piperidine contamination."

Root Cause Analysis: The pyridine ring is electron-deficient.[1] Strong hydrides like LiAlH4 (LAH) can reduce the ring and the ester. The nitrogen atom becomes protonated or aluminated, making the ring even more susceptible to hydride attack.

The Fix: Chemoselective Activation Switch to the Brown Reduction modification (NaBH4 + Lewis Acid). NaBH4 alone is too weak for esters, but adding CaCl2 generates a borohydride-calcium complex that activates the carbonyl oxygen without activating the pyridine ring [3].

Comparative Data: Reducing Agent Selection

Reagent SystemActive SpeciesRisk of Ring ReductionEsters Reduced?[2][3]Recommendation
LiAlH4 (THF) AlH4⁻High YesAvoid for Pyridines
NaBH4 (MeOH) BH4⁻LowNo Too weak
NaBH4 + CaCl2 Ca(BH4)2 speciesVery Low Yes Gold Standard
DIBAL-H (-78°C) iBu2AlHLowYes (to Aldehyde)Good for Aldehydes
LiBH4 LiBH4MediumYesGood alternative

Standard Operating Procedure (NaBH4/CaCl2):

  • Dissolve amino-ester (1 equiv) and CaCl2 (1.5 equiv) in EtOH/THF (2:1).

  • Cool to 0°C.

  • Add NaBH4 (3.0 equiv) portion-wise (gas evolution will occur).

  • Warm to RT and stir for 2-4 hours.

  • Critical Quench: Quench with dilute acid to break the Boron-Nitrogen complex, then basify to extract.

Ticket #03: The Aqueous Abyss (Purification)

User Report: "My reaction worked, but I can't extract the product. It's stuck in the water layer."

Root Cause Analysis: Pyridyl alcohols are highly polar and capable of H-bonding with water. Furthermore, if your workup is slightly acidic, the pyridine nitrogen is protonated (Pyridinium), making it an ionic salt that will never extract into ethyl acetate.

The "Phase Rescue" Protocol:

  • The pH Sweet Spot: You must adjust the aqueous phase pH to be slightly basic (pH 8-9).

    • Why? You need the free base (non-protonated pyridine) to extract, but if you go too basic (pH > 12), the alcohol proton might deprotonate (alkoxide), pushing it back into water.

  • Salting Out: Saturate the aqueous layer with NaCl or K2CO3 . This disrupts the hydration shell of the pyridyl alcohol, forcing it into the organic phase ("Salting out effect").

  • Solvent Switch: Stop using Ethyl Acetate. It is too non-polar.

    • Use:DCM/Isopropanol (3:1) or Chloroform/Ethanol (9:1) . These mixtures are polar enough to pull the alcohol but immiscible with brine.

Visualization: The Extraction Logic

Extraction Mix Crude Reaction Mixture (Aqueous) CheckPH Check pH Mix->CheckPH Acidic pH < 7 (Pyridinium Salt) CheckPH->Acidic If Acidic Basic Adjust to pH 8-9 (Free Base) CheckPH->Basic If Neutral Acidic->Basic Add NaHCO3 Extract Attempt Extraction Basic->Extract Solvent Solvent Choice: DCM:IPA (3:1) Extract->Solvent Success Organic Layer Separated Solvent->Success Fail Stuck in Aqueous? Solvent->Fail Resin Use Amberlite XAD-4 (Resin Capture) Fail->Resin

Caption: Decision matrix for isolating water-soluble pyridyl alcohols from aqueous reaction mixtures.

Ticket #04: The Radical Roulette (Minisci Reaction)

User Report: "I'm trying to add a hydroxymethyl group using the Minisci reaction (Methanol + Ammonium Persulfate), but I'm getting poly-substitution."

Root Cause Analysis: The Minisci reaction involves a nucleophilic radical attacking a protonated pyridine.[1][4][5] Once the alkyl group is added, the product is often more electron-rich (and thus more basic) than the starting material, making it react faster than the substrate [4].

The Fix:

  • Stoichiometry Control: Use a deficiency of the radical source (Methanol) or oxidant.

  • The "Improved" Protocol: Do not use simple protonated pyridine. Convert the pyridine to the N-methoxy pyridinium salt first.

    • Mechanism:[1][4][6] The radical adds to the salt. The N-methoxy group is then eliminated. The resulting product is a neutral pyridine, which is less reactive toward nucleophilic radicals than the cationic starting material, naturally stopping the reaction at mono-substitution [4].

References

  • O'Brien, P., et al. (2014). Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium.[7] Chemical Communications.[4] Link

  • Schwindeman, J. A., et al. (2002). Optimization of Organolithium Reactions. Organic Process Research & Development. Link

  • Brown, H. C., & Subba Rao, B. C. (1956).[2] A New Powerful Reducing Agent—Sodium Borohydride in the Presence of Aluminum Chloride and Other Polyvalent Metal Halides.[2] Journal of the American Chemical Society. Link

  • Katz, R. B., Mistry, J., & Mitchell, M. B. (1989).[4] An Improved Method for the Mono-Hydroxymethylation of Pyridines.[4][8][9] Synthetic Communications. Link

Sources

Technical Support Center: 2-Methyl-2-(pyridin-4-yl)propan-1-ol Stability and Degradation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Methyl-2-(pyridin-4-yl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Introduction

This compound is a molecule of interest in pharmaceutical research, featuring a pyridine ring and a tertiary alcohol functional group. Understanding its stability and degradation profile is crucial for the development of safe and effective drug products. This guide provides a framework for investigating its stability through forced degradation studies, a critical component of drug development that helps in identifying potential degradation products and establishing the intrinsic stability of the molecule.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: Based on its structure, the primary stability concerns for this compound are its susceptibility to oxidation, and potential degradation under acidic, basic, and photolytic stress conditions. The pyridine ring can be susceptible to oxidation, while the tertiary alcohol may undergo dehydration under acidic conditions.

Q2: What are the recommended storage conditions for this compound?

A2: It is recommended to store this compound in a cool, well-ventilated area in a tightly closed container, preferably under an inert atmosphere like Argon.[3] This minimizes exposure to moisture, air, and light, which can contribute to degradation.

Q3: How can I monitor the degradation of this compound in my samples?

A3: A stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method with a UV or mass spectrometric detector, is the most common approach.[4][5] This method should be able to separate the parent compound from its degradation products, allowing for accurate quantification of both.

Q4: What is a forced degradation study and why is it important?

A4: A forced degradation study, also known as stress testing, involves intentionally exposing the drug substance to harsh conditions such as acid, base, heat, light, and oxidation to accelerate its degradation.[2][4] These studies are crucial for:

  • Identifying potential degradation products.

  • Elucidating degradation pathways.

  • Developing and validating stability-indicating analytical methods.

  • Understanding the intrinsic stability of the molecule.[1]

Troubleshooting Guides

Issue 1: Unexpected Peaks in Chromatogram During Routine Analysis

Possible Cause: Degradation of this compound in the sample.

Troubleshooting Steps:

  • Verify System Suitability: Ensure your HPLC system is performing correctly by running a system suitability test with a fresh standard of this compound.

  • Sample Preparation Review:

    • Solvent: Ensure the sample diluent is appropriate and does not promote degradation. For example, highly acidic or basic diluents could cause hydrolysis.

    • Temperature: Was the sample exposed to high temperatures during preparation?

    • Light Exposure: Was the sample protected from light, especially if using a photodiode array detector?

  • Perform a Mini-Forced Degradation Study: To confirm if the unexpected peaks are degradants, subject a small amount of a fresh sample to mild stress conditions (e.g., gentle heating, exposure to room light for an extended period) and compare the chromatogram to the one with the unexpected peaks.

  • Peak Purity Analysis: If you have a photodiode array (PDA) detector, perform a peak purity analysis on the parent peak to see if it co-elutes with any impurities.

Issue 2: Loss of Assay Potency Over Time in a Formulation

Possible Cause: Instability of this compound in the formulation.

Troubleshooting Steps:

  • Identify the Stress Factor: Determine the environmental factor causing the degradation. This requires a systematic forced degradation study on the formulation.

  • Excipient Compatibility Study: Investigate potential interactions between this compound and the excipients in the formulation. Certain excipients can accelerate degradation.

  • pH Profile: Determine the pH at which the compound is most stable. The pyridine moiety's basicity means the compound's stability could be highly pH-dependent.

  • Reformulation Strategy: Based on the findings, consider reformulating to:

    • Adjust the pH to a more stable range.

    • Replace incompatible excipients.

    • Add antioxidants if oxidative degradation is the primary pathway.

    • Utilize protective packaging to shield from light and moisture.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[4]

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • HPLC grade water, acetonitrile, and methanol

  • pH meter

  • HPLC system with UV/PDA and/or MS detector

  • Photostability chamber

  • Oven

Procedure:

  • Acid Hydrolysis:

    • Dissolve the compound in 0.1 M HCl.

    • Heat at 60°C and sample at various time points (e.g., 2, 4, 8, 24 hours).

    • If no degradation is observed, repeat with 1 M HCl.

    • Neutralize samples before HPLC analysis.

  • Base Hydrolysis:

    • Dissolve the compound in 0.1 M NaOH.

    • Keep at room temperature and sample at various time points.

    • If no degradation is observed, heat at 60°C.

    • Neutralize samples before HPLC analysis.

  • Oxidative Degradation:

    • Dissolve the compound in a solution of 3% H₂O₂.

    • Keep at room temperature and sample at various time points.

    • If no degradation is observed, repeat with 30% H₂O₂.

  • Thermal Degradation:

    • Store the solid compound in an oven at a temperature higher than that used for accelerated stability testing (e.g., 80°C).

    • Sample at various time points.

  • Photolytic Degradation:

    • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

    • A control sample should be protected from light.

Data Analysis:

  • Use a validated stability-indicating HPLC method to analyze the samples.

  • Calculate the percentage of degradation and identify the major degradation products.

  • Perform mass balance calculations to account for all the material.

Protocol 2: Development of a Stability-Indicating HPLC Method

A robust HPLC method is essential for stability studies.

Method Development Strategy:

  • Column Selection: A C18 column is a good starting point for separating compounds of moderate polarity like this compound and its potential degradants.

  • Mobile Phase Selection:

    • Start with a simple mobile phase gradient of water (with a buffer like phosphate or acetate) and acetonitrile or methanol.

    • The pH of the mobile phase can significantly impact the retention and peak shape of the pyridine-containing compound. Experiment with a pH range of 3-7.

  • Detection: A PDA detector is useful for assessing peak purity and for method development. An MS detector is invaluable for identifying unknown degradation products.[5]

  • Method Validation: Once a suitable method is developed, it must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.

Visualizations

Forced Degradation Workflow

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcomes Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) HPLC Stability-Indicating HPLC-UV/MS Analysis Acid->HPLC Analyze Samples Base Base Hydrolysis (e.g., 0.1M NaOH, RT/60°C) Base->HPLC Analyze Samples Oxidation Oxidation (e.g., 3% H₂O₂, RT) Oxidation->HPLC Analyze Samples Thermal Thermal (e.g., 80°C, solid state) Thermal->HPLC Analyze Samples Photo Photolytic (ICH Q1B) Photo->HPLC Analyze Samples Characterization Degradant Characterization (LC-MS, NMR) HPLC->Characterization Method Validated Stability- Indicating Method HPLC->Method Pathway Degradation Pathway Elucidation Characterization->Pathway Stability Intrinsic Stability Profile Pathway->Stability API This compound (API) API->Acid Expose API->Base Expose API->Oxidation Expose API->Thermal Expose API->Photo Expose

Caption: Workflow for a forced degradation study.

Hypothetical Degradation Pathways

Hypothetical_Degradation_Pathways cluster_acid Acidic Conditions cluster_oxidation Oxidative Conditions cluster_photo Photolytic Conditions Parent This compound Dehydration Dehydration Product (Alkene) Parent->Dehydration H⁺ / Δ N_Oxide Pyridine N-Oxide Parent->N_Oxide [O] Ring_Cleavage Ring Cleavage Products Parent->Ring_Cleavage

Caption: Potential degradation pathways for this compound.

Quantitative Data Summary

The following table is a template for summarizing the results of a forced degradation study. Researchers should populate this with their own experimental data.

Stress ConditionReagent/ConditionTime (hours)% Degradation of ParentMajor Degradation Products (and % Area)
Acid Hydrolysis 0.1 M HCl, 60°C24
Base Hydrolysis 0.1 M NaOH, 60°C24
Oxidation 3% H₂O₂, RT24
Thermal 80°C (solid)48
Photolytic ICH Q1B-

References

  • ACS Publications. (2023, May 16). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. ACS Central Science. Retrieved from [Link]

  • BigCommerce. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

  • ResearchGate. (2026, February 9). Study of Forced-Acid/Heat Degradation and Degradant/Impurity Profile of Phenazopyridine Hydrochloride through HPLC and Spectrofluorimetric Analyses. Retrieved from [Link]

  • Fisher Scientific. (2023, October 20). SAFETY DATA SHEET. Retrieved from [Link]

  • Patel, N. N., & Kothari, C. S. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(3), 286-296. Retrieved from [Link]

  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • International Journal of Trend in Scientific Research and Development. (2023, April 23). Forced Degradation in Pharmaceuticals – A Regulatory Update. Retrieved from [Link]

  • Časaitė, V., Vaitekūnas, J., Meškys, R., & Stankevičiūtė, M. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 86(15), e00902-20. Retrieved from [Link]

  • Caledon Laboratories Ltd. (n.d.). 2-METHYL-2-PROPANOL. Retrieved from [Link]

  • Vaia. (n.d.). Problem 10 Treating 2-methyl-1-propanol wit.... Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal Degradation Rate of 2-Amino-2-methyl-1-propanol to Cyclic 4,4-Dimethyl-1,3-oxazolidin-2-one; Mechanistic Aspects and Kinetics Investigation. Retrieved from [Link]

  • SSRN. (2021, March 27). Best practices for the measurement of 2-amino-2-methyl-1-propanol, piperazine and their degradation products in amine plant emissions. Retrieved from [Link]

  • IRJET. (n.d.). Current Insights and Analytical Advances in Forced Degradation and Impurity Profiling: A Comprehensive Review. Retrieved from [Link]

  • Kim, J., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 192(17), 4443–4450. Retrieved from [Link]

  • Heide, M., Reifenrath, J., Herrmann, A., & Engelhard, C. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods. Retrieved from [Link]

  • PubMed. (2020, July 20). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Retrieved from [Link]

  • JETIR.org. (n.d.). analytical method development and validation of anti-diabetic drugs. Retrieved from [Link]

  • Pallav Chemicals. (n.d.). 2-Amino-2-Methyl-1-Propanol Extra Pure MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • Wang, D., et al. (2025, August 18). Elucidating the metabolic pathway and initial degradation gene for p-chloro-m-xylenol biodegradation in Rhodococcus pyridinivorans DMU114. Applied and Environmental Microbiology. Retrieved from [Link]

  • PubChem. (n.d.). 2-methyl-2-(pyridin-2-yl)propan-1-ol. Retrieved from [Link]

  • PubChem. (n.d.). 2-methyl-2-(pyridin-4-yl)propan-1-amine. Retrieved from [Link]

  • Dana Bioscience. (n.d.). 2-Methyl-2-((pyridin-4-ylmethyl)amino)propan-1-ol dihydrochloride 5g. Retrieved from [Link]

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Technical Support Center: Mass Spectrometry of Pyridyl Alkanols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the mass spectrometric analysis of pyridyl alkanols. This guide is designed for researchers, scientists, and drug development professionals who encounter these important structural motifs in their work. Pyridyl alkanols are prevalent in pharmaceuticals and agrochemicals, making their unambiguous identification critical. This resource provides in-depth, experience-driven answers to common questions and troubleshooting scenarios, moving beyond simple procedural steps to explain the underlying chemical principles.

Section 1: Foundational Principles & Frequently Asked Questions (FAQs)

This section addresses the core principles governing how pyridyl alkanols behave in a mass spectrometer. Understanding these fundamentals is the first step to effective troubleshooting and method development.

Q1: What is the primary fragmentation pathway for pyridyl alkanols under Electron Ionization (EI)?

Under typical 70 eV Electron Ionization (EI), the fragmentation of pyridyl alkanols is dominated by alpha-cleavage (α-cleavage). This process is initiated by the ionization of a non-bonding electron from the nitrogen or oxygen atom, creating a radical cation (M+•).[1] The most favorable fragmentation pathway involves the cleavage of the C-C bond adjacent (alpha) to the carbon bearing the hydroxyl group.

Causality: This cleavage is highly favored because it results in a resonance-stabilized, even-electron cation.[2] The positive charge can be delocalized onto the heteroatom (oxygen or nitrogen), which is a more stable arrangement than a charge localized on a carbon atom. For a simple compound like 2-pyridylmethanol, the most abundant fragment ion is often seen at m/z 79, resulting from the loss of the •CH₂OH radical, or at m/z 108 from the loss of a hydrogen radical. The stability of the resulting ion dictates which fragmentation pathway will be most prominent, leading to the base peak in the spectrum.[3][4]

Q2: How does the position of the nitrogen atom (2-, 3-, or 4-pyridyl) influence the fragmentation pattern?

The position of the nitrogen atom is a critical determinant of the fragmentation pattern and is key to distinguishing isomers. While all isomers undergo α-cleavage, the relative abundances of key fragment ions differ significantly.

  • 2-Pyridyl Alkanols: These isomers often show a prominent ion corresponding to the pyridinium cation (m/z 79) or a substituted pyridinium ion. The proximity of the nitrogen allows for complex rearrangements and interactions with the alkanol side chain.

  • 3-Pyridyl Alkanols: Fragmentation is often directed by cleavage of the bond between the alkyl chain and the ring, leading to a prominent pyridinium ion at m/z 78.

  • 4-Pyridyl Alkanols: Similar to the 3-isomer, cleavage at the benzylic-type position is common. However, the relative intensity of the molecular ion and key fragments will differ, allowing for differentiation.[5]

Distinguishing these isomers often requires careful comparison of the full mass spectrum, as the differences can be subtle but reproducible.[5][6]

Q3: What is the role of the hydroxyl group in directing fragmentation?

The hydroxyl group plays two major roles in the fragmentation of pyridyl alkanols:

  • Directing Alpha-Cleavage: As mentioned in Q1, the oxygen atom helps stabilize the positive charge on the adjacent carbon, making α-cleavage a dominant pathway.[2][7]

  • Facilitating Dehydration (Loss of H₂O): A very common fragmentation pathway for alcohols is the elimination of a neutral water molecule (a loss of 18 Da), resulting in an [M-18]+• peak.[2][8] This often occurs through a 1,4-elimination mechanism, particularly in longer-chain alkanols. This peak can be very prominent and, in some cases, the molecular ion peak may be absent altogether.[7][8]

Q4: How do fragmentation patterns differ between Electron Ionization (EI) and Electrospray Ionization (ESI)?

The choice of ionization technique fundamentally changes the resulting mass spectrum.

  • Electron Ionization (EI): This is a "hard" ionization technique that imparts significant internal energy to the molecule, leading to extensive and often complex fragmentation.[9] It generates an odd-electron molecular ion (M+•) whose fragmentation is driven by radical chemistry.[1][10] EI is excellent for structural elucidation and library matching due to these reproducible fragmentation patterns.

  • Electrospray Ionization (ESI): This is a "soft" ionization technique that typically produces an even-electron, protonated molecule ([M+H]+).[9] These ions have low internal energy and often do not fragment spontaneously in the ion source.[9] To obtain structural information, tandem mass spectrometry (MS/MS) is required, where the [M+H]+ ion is isolated and fragmented via Collision-Induced Dissociation (CID).[9][11] ESI-MS/MS fragmentation is driven by even-electron chemistry, often involving proton transfers and rearrangements, which can be mechanistically distinct from EI fragmentation.[12][13] For example, a common ESI-MS/MS pathway is the loss of a neutral water molecule from the protonated precursor.

Section 2: Troubleshooting Guide

This section provides practical solutions to specific issues encountered during the analysis of pyridyl alkanols.

Q5: My library search fails to distinguish between 2-, 3-, and 4-pyridyl alkanol isomers. What can I do?

This is a common challenge. While library spectra are useful, they may not have sufficient resolution or may have been acquired on different instrumentation.

Solution:

  • Manual Interpretation: Do not rely solely on the library match score. Manually inspect the spectra for the subtle but diagnostic differences in fragment ion abundances as discussed in Q2. Look for the relative intensities of the molecular ion, the pyridinium ion (m/z 78), and fragments resulting from α-cleavage.

  • Chromatographic Separation: The most reliable method is to ensure baseline chromatographic separation of the isomers. Polar pyridyl compounds can exhibit peak tailing on standard non-polar GC columns.[14]

    • Action: Use a more polar GC column (e.g., a "WAX" or polyethylene glycol phase) or a column specifically designed for amines.

    • Action: Check for activity in the GC inlet liner. Use a fresh, deactivated liner or one with glass wool to trap non-volatile impurities.[15]

  • Advanced MS Techniques: If chromatographic separation is not feasible, advanced MS techniques like ion/molecule reactions or ion mobility spectrometry can be used to distinguish isomers based on their gas-phase chemistry or shape.[5]

Q6: I am observing an unexpected M-1 peak in the EI spectrum. What could be its origin?

An [M-1]+ peak, representing the loss of a single hydrogen atom, is common for compounds with an alcohol functional group.

Causality: This peak arises from the cleavage of the C-H bond on the carbon atom bearing the hydroxyl group (the carbinol carbon). This fragmentation is favorable because the resulting ion is stabilized by resonance, with the positive charge shared between the carbon and the oxygen atom, forming an oxonium ion. This is a form of α-cleavage.[16] For pyridyl alkanols, the stability of this ion makes the [M-1]+ peak a frequently observed feature.

Q7: In ESI, I primarily see the [M+H]+ ion with minimal fragmentation. How can I induce fragmentation for structural confirmation?

This is the expected behavior for soft ionization techniques like ESI.[9] Structural confirmation requires tandem mass spectrometry (MS/MS).

Solution:

  • Perform MS/MS: Isolate the [M+H]+ precursor ion in the mass spectrometer.

  • Apply Collision-Induced Dissociation (CID): Accelerate the isolated ions and collide them with an inert gas (like argon or nitrogen). This collision transfers kinetic energy into internal energy, causing the ion to fragment.

  • Optimize Collision Energy: The extent of fragmentation is controlled by the collision energy. Start with a low energy (e.g., 10-15 eV) and gradually increase it. A collision energy ramp experiment can help identify the optimal energy to produce a rich spectrum of informative product ions. The goal is to find a balance between generating sufficient fragments and completely shattering the molecule into uninformative small pieces.

Q8: I suspect thermal degradation of my analyte in the GC inlet. What are the signs and how can I prevent it?

Pyridyl alkanols, being polar and containing both a basic nitrogen and a hydroxyl group, can be susceptible to thermal degradation or active site adsorption in a hot GC inlet.

Signs of Degradation:

  • Peak Tailing: The chromatographic peak will be asymmetric, with a long "tail."[17]

  • Poor Repeatability: Peak areas will vary significantly between injections.[18]

  • Low Response: The signal intensity is much lower than expected.

  • Appearance of New Peaks: You may see smaller peaks that correspond to degradation products (e.g., the corresponding alkene from dehydration).

Prevention Strategies:

  • Lower Inlet Temperature: Use the lowest possible inlet temperature that still ensures complete and rapid vaporization of your analyte.[18]

  • Use a Deactivated Inlet Liner: Active sites (silanols) on glass liners can interact with the polar functional groups. Always use a high-quality, deactivated liner.[15]

  • Check for Leaks: Oxygen entering the system through a leak can accelerate column and analyte degradation at high temperatures.[14][19]

  • Derivatization: For particularly problematic compounds, consider derivatizing the hydroxyl group (e.g., silylation) to make the molecule less polar and more thermally stable.

Section 3: Experimental Protocols

Protocol 1: Standard GC-MS (EI) Method for Isomer Differentiation

This protocol provides a starting point for separating and identifying pyridyl alkanol isomers.

  • GC System: Agilent 8890 GC or equivalent.

  • Inlet: Split/Splitless injector at 250 °C.

  • Injection: 1 µL injection volume, 20:1 split ratio.

  • Liner: Agilent Ultra Inert, split, single taper with glass wool.

  • Column: Agilent DB-WAX (30 m x 0.25 mm, 0.25 µm) or equivalent polar phase column.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 80 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 220 °C.

    • Hold: 5 minutes at 220 °C.

  • MS System: Agilent 5977B MSD or equivalent.

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Acquisition: Scan mode from m/z 40 to 300.

  • Data Analysis: Compare retention times and full EI spectra of the isomers against authentic standards. Manually inspect fragment ion ratios.

Section 4: Reference Data

Table 1: Characteristic EI Fragment Ions for Positional Isomers of Pyridylmethanol (C₆H₇NO, MW = 109.13)
m/zIon Identity / Proposed Loss2-Pyridylmethanol3-Pyridylmethanol4-Pyridylmethanol
109[M]+•Present, moderatePresent, moderatePresent, strong
108[M-H]+StrongModerateModerate
80[M-CHO]+ModerateWeakWeak
79[C₅H₄N-CH₂]+Base PeakStrongStrong
78[C₅H₄N-H]+StrongBase PeakBase Peak
52Ring FragmentPresentPresentPresent
51Ring FragmentPresentPresentPresent

Note: Relative intensities are approximate and can vary by instrument. "Base Peak" refers to the most intense peak in the spectrum.

Section 5: Visualizing Mechanisms

The following diagrams illustrate key fragmentation and workflow concepts.

alpha_cleavage cluster_mol Molecular Ion (M+•) cluster_frag Alpha-Cleavage cluster_radical Neutral Loss mol [2-Pyridylmethanol]+• m/z 109 frag1 [M-H]+ Ion m/z 108 mol->frag1 - •H frag2 [C₅H₅N]+• Ion m/z 79 mol->frag2 - •CH₂OH rad1 •H (Hydrogen Radical) rad2 •CH₂OH (Hydroxymethyl Radical)

Caption: EI fragmentation of 2-Pyridylmethanol via α-cleavage.

troubleshooting_workflow start Problem: Isomer Differentiation Fails check_chrom Step 1: Check Chromatography start->check_chrom check_ms Step 2: Check MS Spectra check_chrom->check_ms Separation OK change_col Action: Use Polar GC Column check_chrom->change_col Peaks Co-elute check_liner Action: Check/Replace Inlet Liner check_chrom->check_liner Peak Tailing manual_interp Action: Manual Interpretation of Spectra check_ms->manual_interp end Resolution change_col->end check_liner->end manual_interp->end

Caption: Troubleshooting workflow for isomer differentiation.

References

  • McLafferty rearrangement - Wikipedia. Wikipedia. [Link]

  • TROUBLESHOOTING GUIDE. Restek. [Link]

  • McLafferty Rearrangement. Chemistry Steps. [Link]

  • 6.3: Rearangement - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • GC Troubleshooting Guide - GL Sciences. GL Sciences. [Link]

  • The Surprising Dynamics of the McLafferty Rearrangement. MSU Chemistry. [Link]

  • McLafferty Rearrangement. nptel.ac.in. [Link]

  • Fragmentation Mechanisms - Organic Chemistry at CU Boulder. University of Colorado Boulder. [Link]

  • Appendix B: GC/MS Troubleshooting Quick Reference - ResearchGate. ResearchGate. [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • GC Troubleshooting Guide Poster - Agilent. Agilent Technologies. [Link]

  • An experimental and theoretical study on fragmentation of protonated N-(2-pyridinylmethyl)indole in electrospray ionization mass spectrometry - PubMed. PubMed. [Link]

  • Fragmentation mechanisms in electron impact mass spectrometry. University of Copenhagen. [Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch - RSC Publishing. Royal Society of Chemistry. [Link]

  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation - ELTE. Eötvös Loránd University. [Link]

  • Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry - ResearchGate. ResearchGate. [Link]

  • Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones - Glen Jackson - West Virginia University. West Virginia University. [Link]

  • Mass Spectrometry: Fragmentation. University of California, Los Angeles. [Link]

  • Alcohol : Mass Spectra Fragmentation Patterns. Michigan State University Department of Chemistry. [Link]

  • Electron-Induced (EI) Mass Fragmentation is Directed by Intra- molecular H-Bonding in Two Isomeric Benzodipyran Systems - NIH. National Institutes of Health. [Link]

  • 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. YouTube. [Link]

  • Can you differentiate some constitutional isomers using mass spectrometry? - Reddit. Reddit. [Link]

  • Mass Spectrometry of Alcohols - Chemistry Steps. Chemistry Steps. [Link]

  • A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances - MDPI. MDPI. [Link]

  • mass spectra - fragmentation patterns - Chemguide. Chemguide. [Link]

  • Using fragment peaks in mass spectra to work out isomers - YouTube. YouTube. [Link]

  • Pyridine - Wikipedia. Wikipedia. [Link]

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Improving the resolution of 2-Methyl-2-(pyridin-4-yl)propan-1-ol in chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving the resolution of 2-Methyl-2-(pyridin-4-yl)propan-1-ol Ticket ID: #PYR-4YL-OPT Assigned Specialist: Senior Application Scientist

Analyte Profile & Challenge Analysis

Welcome to the Separation Science Helpdesk. To resolve your chromatographic issues, we must first deconstruct the physicochemical behavior of your target molecule: This compound .

The "Troublemaker" Motifs

This molecule presents a classic "push-pull" challenge in Reversed-Phase Chromatography (RPLC):

  • The Basic Nitrogen (Pyridine Ring):

    • Challenge: The pyridine nitrogen has a

      
       of approximately 5.6 – 5.8  (slightly higher than unsubstituted pyridine due to the electron-donating alkyl group at the 4-position).
      
    • Consequence: At neutral pH (6–7), it exists in equilibrium between ionized and neutral states. At acidic pH (< 4), it is fully protonated (

      
      ). This positive charge acts as a magnet for residual silanols (
      
      
      
      ) on the silica surface, causing severe peak tailing .
  • The Hydroxyl Group:

    • Challenge: Adds polarity, reducing retention on C18 columns.

  • The Gem-Dimethyl Group:

    • Nuance: The steric bulk of the tert-butyl-like linkage provides some shielding, but also requires adequate equilibration time for mass transfer into the stationary phase pores.

The Mechanism of Failure (Why Your Peak Tails)

Most resolution issues with this compound stem from Secondary Silanol Interactions . When the mobile phase pH is not optimized, the protonated nitrogen interacts with ionized silanols via ion-exchange mechanisms, rather than the desired hydrophobic partition.

SilanolInteraction cluster_0 Stationary Phase Surface cluster_1 Analyte: this compound C18 C18 Ligand (Hydrophobic Interaction) Silanol Ionized Silanol (Si-O⁻) ( unwanted ) Pyridine Protonated Nitrogen (NH⁺) Pyridine->Silanol Ionic Interaction (Causes Tailing) Alkyl Gem-Dimethyl/Alkyl Chain Alkyl->C18 Target Retention (Good Peak Shape) caption Fig 1: Mechanism of Peak Tailing. The basic nitrogen acts as a cation, binding to anionic silanols instead of partitioning into the C18 phase.

Optimization Protocols

We recommend two distinct pathways based on your available instrumentation and column inventory.

Pathway A: High pH Strategy (Recommended)

Best for: Symmetrical peaks, high retention, and LC-MS sensitivity.

The Logic: At pH 10, the pyridine nitrogen is deprotonated (neutral). Without a positive charge, it cannot interact with silanols. The molecule behaves like a standard neutral organic compound.

  • Column: Hybrid Silica (e.g., Waters XBridge BEH C18, Agilent Poroshell HPH) .

    • Warning: Do NOT use standard silica columns at pH > 8; they will dissolve.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10 with Ammonium Hydroxide).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 60% B over 10 minutes.

Pathway B: Low pH Strategy (Traditional)

Best for: Standard silica columns (C18) and UV detection.

The Logic: At pH 2.5, the silanols are protonated (


, neutral), suppressing their ability to bind the analyte. However, the analyte is also fully ionized, which reduces retention time.
  • Column: Base-Deactivated Silica (BDS) or Polar-Embedded C18 (e.g., Phenomenex Luna C18(2), Atlantis T3) .

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2).

    • Note: TFA acts as an ion-pairing agent , masking the positive charge on the nitrogen.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

Comparative Data: Modifier Selection
ModifierpH RangeMechanismProsCons
Ammonium Bicarbonate 9.0 - 10.5NeutralizationPerfect peak symmetry; MS compatible.Requires High-pH stable columns.
TFA (0.1%) ~2.0Ion-PairingGood shape; masks silanols.Suppresses MS signal strongly; alters selectivity.
Formic Acid (0.1%) ~2.7ProtonationMS friendly.Often insufficient to suppress tailing for strong bases.
Phosphate Buffer 2.5 or 7.0BufferingExcellent peak shape (UV).Non-volatile (No MS); precipitates in high ACN.

Troubleshooting Guide (FAQs)

Q1: I am seeing a "shark fin" peak (severe tailing). Why?

Diagnosis: You are likely running at intermediate pH (4–7) or using a column with high silanol activity. Fix:

  • Switch to High pH: If your column supports it, move to pH 10.

  • Add Ion Pairing: If stuck with low pH, add 5–10 mM Hexanesulfonic Acid (UV only) or switch from Formic Acid to TFA.

  • Increase Buffer Strength: Weak buffers (e.g., 0.01% formic) cannot prevent local pH shifts inside the pore. Increase to 25 mM.

Q2: My analyte elutes in the void volume ( ). How do I increase retention?

Diagnosis: The molecule is too polar, or the gem-dimethyl group is preventing access to the pores. Fix:

  • Lower Organic Start: Start your gradient at 0-2% B.

  • Change Selectivity: Switch to a Phenyl-Hexyl column. The

    
     interactions with the pyridine ring often increase retention significantly compared to C18.
    
  • HILIC Mode: If RP fails, switch to Hydrophilic Interaction Liquid Chromatography (HILIC) using a bare silica or amide column with high Acetonitrile (90%) mobile phase.

Q3: I have a co-eluting impurity. It looks like the dehydration product.

Diagnosis: The dehydration product (alkene) is more hydrophobic. Fix:

  • Critical Step: Check your column temperature. High temperatures (>50°C) can degrade the alcohol on-column. Lower to 25°C.

  • Selectivity Tuning: Change the organic modifier from Acetonitrile to Methanol . Methanol is a protic solvent and interacts differently with the hydroxyl group of your target vs. the alkene impurity.

Workflow Visualization

Follow this decision tree to select the optimal method for your specific constraints.

MethodDecisionTree Start Start: Resolution Optimization Detection Detection Method? Start->Detection MS Mass Spec (MS) Detection->MS UV UV / PDA Detection->UV ColType Do you have a High-pH Stable Column? MS->ColType PathB PATH B: Low pH + Ion Pair (0.1% TFA) Column: C18 / Phenyl UV->PathB Alternative PathC PATH C: Phosphate Buffer (20mM, pH 2.5 or 7.0) Column: Standard C18 UV->PathC Best Peak Shape PathA PATH A: High pH (NH4 Bicarbonate, pH 10) Column: Hybrid C18 ColType->PathA Yes (e.g. XBridge) ColType->PathB No (Standard Silica) caption Fig 2: Method Development Decision Tree. Selects conditions based on detector compatibility and column chemistry.

References

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in high-performance liquid chromatography. Journal of Chromatography A.

  • Waters Corporation. (2025). XBridge BEH C18 Columns: Care and Use Manual. Waters.com.

  • PubChem. (2025).[2] Compound Summary: Pyridine, 4-substituted derivatives pKa data. National Library of Medicine.

  • Chromatography Online. (2019). Troubleshooting Peak Tailing in HPLC. LCGC North America.

  • Dolan, J. W. (2002). The Role of Buffers in LC Separations. LCGC North America, 20(11).

Sources

Technical Support Center: Scaling Up the Synthesis of 2-Methyl-2-(pyridin-4-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Methyl-2-(pyridin-4-yl)propan-1-ol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to scale up this synthesis. Here, we provide not just a protocol, but also in-depth troubleshooting advice and answers to frequently asked questions to ensure a successful and efficient synthesis campaign.

The synthesis of this compound, a tertiary alcohol, is most effectively achieved through the addition of an organometallic reagent to a suitable carbonyl precursor. The Grignard reaction, a powerful tool for forming carbon-carbon bonds, is a highly suitable method.[1] This guide will focus on the reaction of a methyl Grignard reagent with an ester of 4-pyridineacetic acid.

Frequently Asked Questions (FAQs)

Q1: Why is the Grignard reaction the recommended method for this synthesis?

A1: The Grignard reaction is a robust and well-established method for creating tertiary alcohols.[1] The reaction of an ester with two equivalents of a Grignard reagent first forms a ketone intermediate, which then reacts with a second equivalent of the Grignard reagent to yield the desired tertiary alcohol.[2] This approach is often high-yielding and utilizes readily available starting materials.

Q2: What are the most critical parameters for a successful Grignard reaction?

A2: The most critical parameter is the strict exclusion of water and other protic sources.[3] Grignard reagents are highly basic and will be quenched by water, alcohols, or even acidic protons on other functional groups.[1][2] Therefore, all glassware must be thoroughly dried, and anhydrous solvents are essential.[3]

Q3: Can I use other organometallic reagents besides a Grignard reagent?

A3: Yes, other organometallic reagents like organolithium compounds (e.g., methyllithium) can also be used.[4] However, Grignard reagents are often preferred for large-scale syntheses due to their generally lower cost and easier handling on a larger scale.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction's progress.[4] A spot corresponding to the starting ester should diminish over time and be replaced by a new spot for the product alcohol. It's advisable to use a co-spot of the starting material for accurate comparison.

Q5: What is the best way to purify the final product?

A5: Purification can typically be achieved through column chromatography.[5][6] An alternative or supplementary method for pyridine-containing compounds is an acid-base extraction.[7][8] By dissolving the crude product in an organic solvent and washing with a dilute aqueous acid, the basic pyridine product will move to the aqueous layer, leaving non-basic impurities behind. The aqueous layer can then be basified and re-extracted to recover the purified product.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Grignard reaction fails to initiate. 1. Wet glassware or solvent. 2. Inactive magnesium surface.1. Flame-dry all glassware under vacuum or in an oven and use freshly opened anhydrous solvents.[3] 2. Activate the magnesium turnings with a small crystal of iodine or a few drops of 1,2-dibromoethane.[3][9]
Low yield of the desired product. 1. Incomplete reaction. 2. Grignard reagent was quenched. 3. Formation of side products (e.g., Wurtz coupling).[1]1. Ensure sufficient reaction time and appropriate temperature. Monitor by TLC until the starting material is consumed.[4] 2. Double-check for any sources of moisture or acidic protons.[1] 3. Control the rate of addition of the alkyl halide during Grignard formation to minimize side reactions.[9]
A significant amount of ketone intermediate is isolated. Insufficient Grignard reagent was used.Use at least two full equivalents of the Grignard reagent per equivalent of the ester. It is often beneficial to use a slight excess (e.g., 2.1-2.2 equivalents) to ensure complete conversion.[2]
The reaction mixture turns dark brown or black. This can indicate decomposition of the Grignard reagent or the presence of impurities.[1]While some color change is normal, excessive darkening can be a sign of issues. Ensure high-purity reagents and maintain a consistent inert atmosphere.[9]
Difficulty in isolating the product during work-up. Formation of emulsions during extraction.Add brine (saturated aqueous NaCl solution) to the aqueous layer to help break up emulsions.
Product is contaminated with a non-polar impurity. This could be a biphenyl-type byproduct from Wurtz coupling during Grignard formation.[10]If column chromatography is insufficient, consider an acid-base extraction to separate the basic product from non-basic impurities.[7]

Experimental Workflow & Protocol

Overall Synthesis Scheme

G cluster_0 Part 1: Grignard Reagent Formation cluster_1 Part 2: Reaction with Ester cluster_2 Part 3: Work-up and Purification Mg_turnings Magnesium Turnings MeMgBr Methylmagnesium Bromide (Grignard Reagent) Mg_turnings->MeMgBr + Methyl Bromide (slow addition) in Anhydrous THF under N2 atmosphere MeBr Methyl Bromide in THF Ester Methyl 4-pyridineacetate Product This compound Ester->Product + 2.1 eq. MeMgBr in Anhydrous THF, 0°C to rt Quench Reaction Quenching Product->Quench 1. Saturated NH4Cl (aq) 2. H2O MeMgBr_input Methylmagnesium Bromide (from Part 1) MeMgBr_input->Product Extraction Liquid-Liquid Extraction Quench->Extraction Extract with Ethyl Acetate Purification Column Chromatography Extraction->Purification Final_Product Pure Product Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

Step-by-Step Protocol for Scaled-Up Synthesis

This protocol is for a ~10g scale synthesis. Adjust quantities accordingly for different scales.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
Magnesium Turnings24.313.5 g0.1442.4
Methyl Bromide (3.0 M in THF)94.9446 mL0.1382.3
Methyl 4-pyridineacetate151.1610.0 g0.0661.0
Anhydrous Tetrahydrofuran (THF)-~500 mL--
Saturated aq. NH4Cl-~150 mL--
Ethyl Acetate-As needed--
Brine-As needed--
Anhydrous Sodium Sulfate-As needed--

Procedure:

  • Preparation:

    • Flame-dry a 1L three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under a stream of nitrogen.[3]

    • Once cool, add the magnesium turnings to the flask. Add a single crystal of iodine.

    • Maintain a positive pressure of nitrogen throughout the reaction.

  • Grignard Reagent Formation:

    • Add 100 mL of anhydrous THF to the flask.

    • Add the methyl bromide solution to the dropping funnel.

    • Add a small portion (~5 mL) of the methyl bromide solution to the magnesium suspension. The reaction should initiate, as evidenced by bubbling and the disappearance of the iodine color.[10] If it doesn't start, gently warm the flask with a heat gun.

    • Once initiated, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux.[9]

    • After the addition is complete, stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent. The solution should appear grey and slightly cloudy.

  • Reaction with the Ester:

    • In a separate flame-dried 500 mL flask, dissolve the methyl 4-pyridineacetate in 150 mL of anhydrous THF.

    • Cool this solution to 0°C in an ice bath.

    • Slowly add the prepared Grignard reagent to the ester solution via a cannula or dropping funnel over 30-45 minutes, maintaining the temperature below 10°C.

    • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up and Purification:

    • Cool the reaction mixture back to 0°C in an ice bath.

    • Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution (~150 mL).[11]

    • Add water (~100 mL) and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 150 mL).

    • Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Troubleshooting Decision Tree

G start Reaction Fails to Initiate? check_dryness Are all glassware and solvents completely anhydrous? start->check_dryness Yes low_yield Low Yield? start->low_yield No activate_mg Activate Mg with iodine or 1,2-dibromoethane. check_dryness->activate_mg Yes failure Re-evaluate procedure check_dryness->failure No activate_mg->low_yield check_equivalents Used at least 2.1 eq. of Grignard reagent? low_yield->check_equivalents Yes purification_issue Purification Issues? low_yield->purification_issue No check_quenching Was there any accidental quenching (moisture)? check_equivalents->check_quenching Yes check_equivalents->failure No check_quenching->purification_issue No check_quenching->failure Yes acid_base_extraction Perform acid-base extraction to remove non-basic impurities. purification_issue->acid_base_extraction Yes success Successful Synthesis purification_issue->success No acid_base_extraction->success

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • Trushin, S., et al. (2025). Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine). protocols.io. [Link]

  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. Retrieved from [Link]

  • Martin, B. T., & Dykstra, K. D. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Molecules, 20(9), 15856–15867. [Link]

  • Taylor & Francis Online. (2014). Synthesis and biological evaluation of new pyrimidine-4-yl-ethanol derivatives as ROS1 kinase inhibitors. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 5.2: Practical Considerations, Procedural Changes, Safety Tips. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Supporting Information for a scientific article. (n.d.). Retrieved from [Link]

  • Dana Bioscience. (n.d.). 2-Methyl-2-((pyridin-4-ylmethyl)amino)propan-1-ol dihydrochloride 5g. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Grignard Reagent and Grignard Reaction. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. Retrieved from [Link]

  • PubChem. (n.d.). 2-methyl-2-(pyridin-4-yl)propan-1-amine. Retrieved from [Link]

  • Google Patents. (n.d.). US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine.
  • PubChem. (n.d.). 2-methyl-2-(pyridin-3-yl)propan-1-ol. Retrieved from [Link]

  • Los Alamos National Laboratory. (n.d.). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Retrieved from [Link]

  • MDPI. (2015). Recent Advances in the Synthesis of 2-Pyrones. Retrieved from [Link]

  • ResearchGate. (2017). Hello, i want to know how can i eliminate pyridine by extraction?. Retrieved from [Link]

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Validation & Comparative

A Guide to the Structural Confirmation of 2-Methyl-2-(pyridin-4-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical development and medicinal chemistry, the unambiguous structural confirmation of novel chemical entities is paramount. This guide provides a comprehensive analysis of the structural features of 2-Methyl-2-(pyridin-4-yl)propan-1-ol, a heterocyclic alcohol of interest. Due to the limited availability of direct experimental data for this specific compound, this document leverages established spectroscopic principles and comparative data from structurally related analogs to predict its characteristic spectral signatures. By examining the expected outcomes from key analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy—we aim to provide a robust framework for its identification and characterization. This guide also introduces 2-Methyl-1-phenyl-2-propanol as a comparative compound to highlight the influence of the aromatic ring system on the molecule's physical and spectral properties.

Chemical Identity

Before delving into the spectroscopic analysis, it is essential to establish the fundamental identifiers of the target molecule.

IdentifierValueSource
IUPAC Name This compoundN/A
CAS Number 34995-28-3[1]
Molecular Formula C₉H₁₃NON/A
Molecular Weight 151.21 g/mol N/A
Structure N/A

Predicted Spectroscopic Data for Structural Confirmation

The following sections detail the anticipated spectral data for this compound. These predictions are derived from the analysis of its structural components: a 4-substituted pyridine ring, a tertiary alcohol, and a neopentyl-like carbon framework.

¹H NMR Spectroscopy: The Proton Fingerprint

Proton NMR is a powerful tool for elucidating the connectivity of a molecule. For this compound, we expect to observe distinct signals corresponding to the different proton environments. The chemical shifts are influenced by the electron-withdrawing nature of the pyridine ring and the hydroxyl group.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.6Doublet2HH-2, H-6 (Pyridine)Protons adjacent to the nitrogen in the pyridine ring are highly deshielded.
~7.4Doublet2HH-3, H-5 (Pyridine)Protons on the pyridine ring further from the nitrogen.
~3.6Singlet2H-CH₂OHProtons on the carbon adjacent to the hydroxyl group.
~2.5Singlet1H-OHThe hydroxyl proton signal is typically a broad singlet and its position can vary.
~1.3Singlet6H-C(CH₃)₂The two methyl groups are equivalent and adjacent to a quaternary carbon, resulting in a singlet.

This predicted spectrum is based on the analysis of similar structures. For instance, the ¹H NMR spectrum of 2-methylpropan-1-ol shows signals for the methyl, methylene, methine, and hydroxyl protons, which helps in predicting the signals for the aliphatic portion of our target molecule.[2][3]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR provides information about the different carbon environments within a molecule.[4][5] Given the structure of this compound, we anticipate six distinct carbon signals.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)AssignmentRationale
~155C-4 (Pyridine)The quaternary carbon of the pyridine ring attached to the propanol substituent.
~150C-2, C-6 (Pyridine)Carbons adjacent to the nitrogen in the pyridine ring.
~121C-3, C-5 (Pyridine)Carbons on the pyridine ring.
~70-C H₂OHThe carbon atom bonded to the hydroxyl group is deshielded.
~40-C (CH₃)₂The quaternary carbon of the propanol substituent.
~25-C(C H₃)₂The equivalent methyl carbons.

The chemical shifts for the pyridine ring carbons are predicted based on data for other 4-substituted pyridines. The aliphatic carbon shifts are estimated by comparison with compounds like 2-methylpropan-2-ol.[6]

Caption: Workflow for the structural confirmation of this compound.

Mass Spectrometry: Determining the Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers insights into its structure through fragmentation patterns.

Predicted Mass Spectrum Data (Electron Ionization)

m/zInterpretation
151[M]⁺: Molecular ion peak
136[M - CH₃]⁺: Loss of a methyl group
120[M - CH₂OH]⁺: Loss of the hydroxymethyl group
93[C₅H₄NCH₂]⁺: Pyridyl-methyl cation
78[C₅H₄N]⁺: Pyridyl cation

The fragmentation pattern is predicted to be dominated by the cleavage of the bonds adjacent to the quaternary carbon and the loss of the stable pyridyl moiety. This can be compared to the fragmentation of similar structures like 2-methyl-1-phenyl-2-propen-1-ol.[7]

Infrared Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration
3400-3200 (broad)O-HStretching
3100-3000C-H (aromatic)Stretching
2960-2850C-H (aliphatic)Stretching
1600, 1500C=C, C=NRing stretching (Pyridine)
1050-1150C-OStretching

The broad O-H stretch is characteristic of an alcohol. The presence of both aromatic and aliphatic C-H stretches, along with the pyridine ring vibrations, would further confirm the structure. These predictions are supported by IR data for related compounds like 2-methylpropan-1-ol and pyridine.[8][9]

Comparative Analysis: this compound vs. 2-Methyl-1-phenyl-2-propanol

To better understand the influence of the heterocyclic pyridine ring, we compare our target compound with its phenyl analog, 2-Methyl-1-phenyl-2-propanol.

PropertyThis compound2-Methyl-1-phenyl-2-propanolRationale for Differences
Molecular Formula C₉H₁₃NOC₁₀H₁₄OPresence of nitrogen in the pyridine ring.
Molecular Weight 151.21 g/mol 150.22 g/mol The nitrogen atom is lighter than a CH group.
Polarity HigherLowerThe nitrogen atom in the pyridine ring increases the polarity.
Boiling Point Predicted Higher94-96 °C/10 mmHgIncreased polarity and potential for hydrogen bonding with the pyridine nitrogen.
¹H NMR (Aromatic) ~8.6, ~7.4 ppm~7.3 ppmThe nitrogen atom in the pyridine ring deshields the adjacent protons significantly.

This comparison highlights how the substitution of a phenyl ring with a pyridine ring can significantly impact the physicochemical and spectroscopic properties of a molecule.

Caption: Logical relationship between the target compound, its predicted data, and a comparative analog.

Experimental Protocols

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz spectrometer. Key parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum on a 100 MHz spectrometer using proton decoupling. Key parameters include a 45-degree pulse angle, a 5-second relaxation delay, and 1024 scans.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Protocol 2: Mass Spectrometry (Electron Ionization)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or gas chromatography inlet.

  • Ionization: Ionize the sample using a standard electron energy of 70 eV.

  • Mass Analysis: Scan a mass range of m/z 40-200 to detect the molecular ion and key fragments.

  • Data Analysis: Identify the molecular ion peak and propose fragmentation pathways consistent with the structure.

Protocol 3: Infrared Spectroscopy (Attenuated Total Reflectance)
  • Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.

  • Spectrum Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.

Conclusion

This guide provides a detailed, albeit predictive, framework for the structural confirmation of this compound. By leveraging the foundational principles of spectroscopic analysis and drawing comparisons with structurally similar molecules, researchers can confidently approach the identification of this compound. The predicted ¹H NMR, ¹³C NMR, mass spectrometry, and infrared data serve as a benchmark for experimental verification. The comparison with 2-Methyl-1-phenyl-2-propanol underscores the significant electronic influence of the pyridine ring. It is our hope that this guide will be a valuable resource for scientists and professionals in the field of drug development and chemical research.

References

  • NIST. (n.d.). 2-Methyl-1-phenyl-2-propen-1-ol. In NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 2-methyl-2-(pyridin-3-yl)propan-1-ol. Retrieved February 15, 2026, from [Link]

  • NIST. (n.d.). 2-Methyl-1-phenyl-2-propen-1-ol. In NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Carbon-13 NMR spectrum 2-methylpropan-1-ol. Retrieved February 15, 2026, from [Link]

  • FooDB. (2010, April 8). Showing Compound 2-Methyl-1-phenyl-2-propanol (FDB008187). Retrieved February 15, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of 2-methylpropan-1-ol. Retrieved February 15, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 2-methylpropan-1-ol. Retrieved February 15, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of propan-1-ol. Retrieved February 15, 2026, from [Link]

  • NIST. (n.d.). Pyridine, 2-methyl-. In NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]

  • PubChemLite. (n.d.). 2-methyl-2-(pyridin-4-yl)propanal (C9H11NO). Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2025, August 5). Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine. Retrieved February 15, 2026, from [Link]

  • NIST. (n.d.). 2-Propen-1-ol, 2-methyl-. In NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 2-Methyl-1,2-di-pyridin-3-yl-propan-1-one oxime. Retrieved February 15, 2026, from [Link]

  • YouTube. (2024, April 1). NMR of 2-methylpropan-1-ol for A-level Chemistry | H-NMR | H NMR splitting patterns of alcohols. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine. Retrieved February 15, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic supplementary information. Retrieved February 15, 2026, from [Link]

  • Dana Bioscience. (n.d.). 2-Methyl-2-((pyridin-4-ylmethyl)amino)propan-1-ol dihydrochloride 5g. Retrieved February 15, 2026, from [Link]

  • NIST. (n.d.). Pyridine, 2-methyl-. In NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]

  • PubChemLite. (n.d.). 2-methyl-2-(pyridin-3-yl)propan-1-amine. Retrieved February 15, 2026, from [Link]

  • PubChemLite. (n.d.). 2-methyl-2-(pyridin-2-yl)propan-1-ol. Retrieved February 15, 2026, from [Link]

  • MassBank. (2008, October 21). Organic compounds. Retrieved February 15, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of propan-1-ol. Retrieved February 15, 2026, from [Link]

  • Magritek. (n.d.). Introduction to 13C-NMR and DEPT – Identification of an Alcohol. Retrieved February 15, 2026, from [Link]

  • SIELC Technologies. (2018, May 16). 2-Methyl-1-(2-pyridyl)propan-1-one. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved February 15, 2026, from [Link]

  • OpenOChem Learn. (n.d.). Primer on ¹³C NMR Spectroscopy. Retrieved February 15, 2026, from [Link]

  • PLOS One. (2018, September 20). Experimental and computational studies on a protonated 2-pyridinyl moiety and its switchable effect for the design of thermolytic devices. Retrieved February 15, 2026, from [Link]

  • NIST. (n.d.). 1-Propanol, 2-methyl-. In NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]

  • PubChemLite. (n.d.). 2-methyl-1-(pyridin-4-yl)propan-1-amine. Retrieved February 15, 2026, from [Link]

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2-Methyl-2-(pyridin-4-yl)propan-1-ol vs other pyridine isomers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Methyl-2-(pyridin-4-yl)propan-1-ol vs. Pyridine Isomers: A Strategic Guide for Medicinal Chemistry Content Type: Publish Comparison Guides Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Gem-Dimethyl Advantage

In modern drug discovery, the incorporation of a gem-dimethyl group (two methyl groups on the same carbon) is a pivotal strategy to modulate metabolic stability and conformational rigidity—the so-called "Thorpe-Ingold effect."

This compound represents a privileged scaffold where this effect is combined with a pyridine pharmacophore. Unlike its 2-pyridyl and 3-pyridyl isomers, the 4-pyridyl variant offers a unique balance of unhindered basicity , metabolic blockade , and symmetrical vector extension .

This guide objectively compares the performance of the 4-yl isomer against its alternatives, supported by synthetic protocols and metabolic stability data.

Comparative Analysis: 4-yl vs. 2-yl vs. 3-yl Isomers

The choice of isomer dictates the physicochemical and pharmacokinetic profile of the final drug candidate.

Table 1: Physicochemical & Functional Comparison
Feature4-Pyridyl Isomer (Target)2-Pyridyl Isomer 3-Pyridyl Isomer
Structure para-substitutedortho-substitutedmeta-substituted
Basicity (pKa) ~6.0 (Highly Basic)~5.0–5.5 (Sterically Attenuated)~4.8–5.2 (Electronically Deactivated)
N-Accessibility High (Unobstructed)Low (Sterically Hindered)Medium
Metabolic Risk Low (Gem-dimethyl blocks

-C ox)
Medium (N-oxidation risk high)High (Ring oxidation prone)
Solubility High (Polar N exposed)Moderate (Internal H-bond potential)Moderate
Key Utility Kinase Inhibitors, AntihistaminesLigands, ChelationLinkers, Spacers
Deep Dive: The Steric-Electronic Conflict
  • The 4-yl Advantage (Basicity): The nitrogen lone pair in the 4-isomer is sterically unencumbered. This allows for strong hydrogen bonding or salt formation in the binding pocket (e.g., Lysine/Aspartate residues in Kinases).

  • The 2-yl Liability (Steric Clash): The gem-dimethyl group at the ortho position creates significant steric strain (A-strain). While this can enforce orthogonality (useful for atropisomers), it often prevents the pyridine nitrogen from engaging in critical H-bonds. Furthermore, it mimics the "2,6-di-tert-butylpyridine" effect, rendering the nitrogen non-nucleophilic.

  • Metabolic Blocking: In all isomers, the gem-dimethyl group effectively blocks Cytochrome P450-mediated hydroxylation at the benzylic position (a common metabolic soft spot). However, the 4-isomer directs metabolism almost exclusively to the distal alcohol or N-oxide, providing a predictable clearance profile.

Decision Logic: Selecting the Right Isomer

The following decision tree illustrates when to deploy the 4-yl isomer versus the 2-yl alternative in a Lead Optimization campaign.

IsomerSelection Start Lead Optimization Requirement Q1 Is the Pyridine N required for H-Bonding? Start->Q1 Q2 Is conformational restriction required? Q1->Q2 No Res_4yl Select 4-Pyridyl Isomer (Max Basicity & Access) Q1->Res_4yl Yes (Donor/Acceptor) Res_2yl Select 2-Pyridyl Isomer (Twisted Conformation) Q2->Res_2yl Yes (Force Orthogonality) Res_3yl Select 3-Pyridyl Isomer (Geometry Spacer) Q2->Res_3yl No (Linear Spacer)

Figure 1: Decision logic for pyridine isomer selection based on pharmacophore requirements.

Synthetic Guide: this compound

While the 2-isomer is often made via flow chemistry (Raney Ni), the 4-isomer requires a specific alkylation-reduction sequence to install the gem-dimethyl group cleanly.

Mechanism & Workflow

The synthesis avoids direct Grignard addition to esters (which yields tertiary alcohols). Instead, it utilizes


-methylation of a pyridyl acetate  followed by hydride reduction.

Synthesis SM Methyl 2-(pyridin-4-yl)acetate Inter Methyl 2-methyl-2-(pyridin-4-yl)propanoate (Gem-Dimethyl Ester) SM->Inter Step1 1. NaH (2.2 eq) 2. MeI (2.5 eq) THF, 0°C to RT Prod This compound (Target) Inter->Prod Step2 LiAlH4 (1.5 eq) THF, 0°C

Figure 2: Synthetic pathway for the generation of the gem-dimethyl 4-pyridyl alcohol.

Detailed Protocol

Step 1: Gem-Dimethylation (Exhaustive Alkylation)

  • Setup: Flame-dry a 500 mL round-bottom flask under Argon.

  • Reagents: Suspend Sodium Hydride (60% in oil, 2.2 equiv) in anhydrous THF (0.2 M).

  • Addition: Cool to 0°C. Add Methyl 2-(pyridin-4-yl)acetate (1.0 equiv) dropwise. Stir for 30 min (Solution turns deep red/brown due to enolate formation).

  • Alkylation: Add Methyl Iodide (2.5 equiv) dropwise. The extra equivalent ensures complete conversion to the dimethyl species, avoiding mono-methyl impurities.

  • Workup: Quench with saturated NH4Cl. Extract with EtOAc. The product, Methyl 2-methyl-2-(pyridin-4-yl)propanoate, is often an oil used directly.

Step 2: Reduction to Alcohol

  • Reduction: Dissolve the crude ester in THF. Cool to 0°C.

  • Reagent: Add LiAlH4 (1.5 equiv) solution (1.0 M in THF) slowly.

  • Quench (Fieser Method): Add water (

    
     mL), then 15% NaOH (
    
    
    
    mL), then water (
    
    
    mL). Filter the white precipitate.[1]
  • Purification: Concentrate filtrate. Recrystallize from Hexane/EtOAc or distill if liquid.

    • Expected Yield: 75–85% over 2 steps.

Experimental Validation Protocols

To validate the superiority of the 4-isomer in your specific application, use these self-validating protocols.

Protocol A: Microsomal Stability Assay (Metabolic Blockade)

Objective: Confirm that the gem-dimethyl group effectively blocks carbon oxidation compared to the des-methyl analog.

  • Preparation: Prepare 10 mM DMSO stocks of Test Compound (4-yl gem-dimethyl) and Control (4-pyridylpropan-1-ol, linear).

  • Incubation:

    • Mix: 1 µL stock + 445 µL Buffer (PBS pH 7.4) + 25 µL Liver Microsomes (Human/Rat, 20 mg/mL protein).

    • Pre-incubate at 37°C for 5 min.

    • Start: Add 29 µL NADPH regenerating system.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quench: Add to 150 µL cold Acetonitrile (containing Internal Standard). Centrifuge.

  • Analysis: LC-MS/MS. Monitor parent depletion.

    • Success Criterion: The gem-dimethyl analog should show

      
       min, whereas the linear analog typically shows 
      
      
      
      min due to rapid benzylic oxidation.
Protocol B: pKa Determination (Potentiometric Titration)

Objective: Quantify the basicity difference between 2-yl and 4-yl isomers.

  • Solution: Dissolve 5 mg of compound in 20 mL of 0.1 M KCl (ionic strength adjustor).

  • Titrant: 0.01 M HCl.

  • Method: Perform titration under

    
     atmosphere to exclude 
    
    
    
    .
  • Calculation: Use the Henderson-Hasselbalch equation at the half-equivalence point.

    • Expected Result: 4-isomer pKa

      
       6.0; 2-isomer pKa 
      
      
      
      5.1.

References

  • Syntheses of Pyridylacetic Acid Derivatives. Journal of Organic Chemistry. Describes the fundamental reactivity of pyridyl acetates and their alkylation.

  • The "Magic Methyl" Effect in Drug Design. Journal of Medicinal Chemistry. Comprehensive review on how gem-dimethyl groups improve metabolic stability and potency (e.g., in CHK1 inhibitors).

  • Steric Hindrance in 2-Substituted Pyridines. Canadian Journal of Chemistry. Detailed analysis of pKa suppression in 2,6-di-tert-butylpyridine and related analogs. [2]

  • Flow Synthesis of 2-Methylpyridines. Beilstein Journal of Organic Chemistry. Alternative synthesis routes for 2-isomers using Raney Nickel.

  • Metabolic Stability of Gem-Dimethyl Groups. ACS Medicinal Chemistry Letters. Case studies on MPS1 inhibitors where moving the gem-dimethyl group alters metabolic fate.

Sources

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Pyridin-2-yl and Pyridin-4-yl Propanols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry and materials science, pyridine derivatives are foundational scaffolds due to their versatile biological activities and coordination properties.[1] The specific substitution pattern on the pyridine ring profoundly influences the molecule's physicochemical properties, including its reactivity, basicity, and interaction with biological targets.[2] Among these, pyridinyl propanols are valuable building blocks in organic synthesis.[3][4] Distinguishing between positional isomers, such as 3-(pyridin-2-yl)propan-1-ol and 3-(pyridin-4-yl)propan-1-ol, is a critical step in synthesis validation and quality control. Their structural similarity presents an analytical challenge that can be unequivocally addressed through a multi-technique spectroscopic approach.

This in-depth guide provides a comparative analysis of the key spectroscopic signatures of 3-(pyridin-2-yl)propan-1-ol and 3-(pyridin-4-yl)propan-1-ol. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the underlying principles that give rise to their distinct spectral characteristics. This document is intended for researchers, scientists, and drug development professionals who require robust and reliable methods for isomer characterization.

Molecular Structures and Electronic Considerations

The key difference between the two isomers is the point of attachment of the 3-hydroxypropyl side chain to the pyridine ring.

  • 3-(pyridin-2-yl)propan-1-ol (Isomer 2): The side chain is at the C2 position, immediately adjacent to the ring nitrogen.

  • 3-(pyridin-4-yl)propan-1-ol (Isomer 4): The side chain is at the C4 position, para to the ring nitrogen.

This positional variance dictates the molecule's electronic distribution and symmetry. The electronegative nitrogen atom in the pyridine ring reduces electron density, particularly at the α (C2/C6) and γ (C4) positions.[5] Consequently, the electronic environment of the side chain in Isomer 2 is significantly influenced by its proximity to the nitrogen, a factor that is less pronounced in Isomer 4. These differences are the primary drivers of the distinct spectroscopic outputs we will explore.

Synthetic Workflow Overview

The synthesis of these isomers can be achieved through various established organic reactions.[6] A common strategy involves the reduction of a corresponding ester or aldehyde, which can be prepared via reactions like organometallic additions. For instance, 2-(pyridin-2-yl)propan-1-ol can be synthesized from methyl 2-(pyridin-2-yl)propanoate using a reducing agent like lithium aluminum hydride.[7]

Synthesis_Workflow cluster_0 General Synthetic Approach Start Pyridine Precursor (e.g., 2-bromopyridine or 4-bromopyridine) Intermediate Functionalized Intermediate (e.g., Ester, Aldehyde) Start->Intermediate Coupling/Addition Reduction Reduction (e.g., LiAlH4, NaBH4) Intermediate->Reduction Purification Product Final Product (Pyridinyl Propanol Isomer) Reduction->Product Workup & Purification

Caption: A generalized workflow for the synthesis of pyridinyl propanol isomers.

Comparative Spectroscopic Analysis

The following sections compare the expected data from ¹H NMR, ¹³C NMR, IR, and MS techniques. The causality behind the spectral differences is explained based on the isomeric structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for distinguishing these isomers. The chemical shift of each nucleus is highly sensitive to its local electronic environment, which is directly impacted by the position of the propanol substituent relative to the ring nitrogen.[8][9]

¹H NMR Spectroscopy

The protons on the pyridine ring are the most telling. In an unsubstituted pyridine molecule, the α-protons (adjacent to N) are the most deshielded (δ ~8.5 ppm), followed by the γ-proton (δ ~7.5 ppm) and then the β-protons (δ ~7.0 ppm), due to the electron-withdrawing nature of the nitrogen atom.[5]

  • For 3-(pyridin-2-yl)propan-1-ol (Isomer 2):

    • The proton at the C6 position (H-6) is adjacent to the nitrogen and will be the most downfield signal, appearing as a doublet.

    • The protons H-3, H-4, and H-5 will have distinct chemical shifts and coupling patterns, creating a more complex aromatic region compared to the symmetrical Isomer 4.

    • The methylene protons of the propanol chain, particularly the group attached to the ring (-CH₂-Ar), will be deshielded due to the proximity of the electronegative nitrogen.

  • For 3-(pyridin-4-yl)propan-1-ol (Isomer 4):

    • Due to molecular symmetry, the protons at C2 and C6 are chemically equivalent, as are the protons at C3 and C5.

    • This results in a simplified aromatic region, typically showing two distinct signals (e.g., two doublets or an AA'BB' system).

    • The protons on the C2/C6 positions will be the most downfield.

¹³C NMR Spectroscopy

The carbon chemical shifts also provide clear differentiation. In unsubstituted pyridine, the carbon shifts are approximately δ(α-C) = 150 ppm, δ(β-C) = 124 ppm, and δ(γ-C) = 136 ppm.[5] The substituent effect will alter these values.[8]

  • For Isomer 2: All five pyridine carbons will be chemically non-equivalent, resulting in five distinct signals in the aromatic region. The C2 carbon, bearing the substituent, will show a significant shift.

  • For Isomer 4: Due to symmetry, only three signals are expected for the pyridine ring carbons: one for C2/C6, one for C3/C5, and one for the substituted C4.

Spectroscopic Data 3-(pyridin-2-yl)propan-1-ol (Isomer 2) 3-(pyridin-4-yl)propan-1-ol (Isomer 4) Rationale for Difference
¹H NMR (Aromatic) ~4 distinct signals, complex pattern. H-6 is most downfield.2 distinct signals (AA'BB' system). H-2/H-6 are most downfield.Proximity to nitrogen in Isomer 2 breaks symmetry, leading to more signals. Isomer 4 is symmetrical.[5]
¹³C NMR (Aromatic) 5 distinct signals.3 distinct signals.Symmetry in Isomer 4 makes C2/C6 and C3/C5 pairs chemically equivalent.[8]
IR (Fingerprint Region) Unique pattern of C-H out-of-plane bending.Different pattern of C-H out-of-plane bending.Substitution pattern dictates the vibrational modes of the aromatic C-H bonds.[10]
MS (Key Fragment) Potential for fragments involving interaction with the ring nitrogen.Predominant fragmentation is often benzylic-type cleavage.The position of the nitrogen influences the stability of potential fragment ions.[11]
Infrared (IR) Spectroscopy

While both isomers will show common characteristic peaks—such as a broad O-H stretch (~3300 cm⁻¹), aliphatic C-H stretches (~2850-2950 cm⁻¹), and aromatic C-H stretches (>3000 cm⁻¹)—the key differentiating features lie in the fingerprint region (below 1600 cm⁻¹).[10]

The C=C and C=N ring stretching vibrations and, most importantly, the C-H out-of-plane bending bands are highly diagnostic of the substitution pattern on an aromatic ring.

  • Isomer 2 (ortho-disubstituted pattern): Will exhibit a characteristic set of bands in the 750-780 cm⁻¹ region.

  • Isomer 4 (para-disubstituted pattern): Will show a strong, characteristic band in the 800-840 cm⁻¹ region.

Mass Spectrometry (MS)

Under Electron Ionization (EI), both isomers are expected to show a clear molecular ion peak (M⁺) corresponding to their molecular weight (137.18 g/mol ).[12][13] The differentiation arises from their unique fragmentation pathways, which are governed by the stability of the resulting carbocations and radical ions.[11][14]

  • For 3-(pyridin-4-yl)propan-1-ol (Isomer 4): A very common and often dominant fragmentation pathway for alkyl-substituted pyridines is the cleavage of the C-C bond beta to the aromatic ring (benzylic cleavage). This would result in the formation of a stable pyridin-4-ylmethyl cation (m/z 92).

  • For 3-(pyridin-2-yl)propan-1-ol (Isomer 2): While benzylic cleavage can also occur, the proximity of the side chain to the ring nitrogen allows for alternative fragmentation pathways. These can include rearrangement reactions involving the nitrogen lone pair, potentially leading to different and unique fragment ions compared to the 4-isomer.[11] The participation of the ring nitrogen in fragmentation is a known phenomenon for 2-substituted pyridines.[11]

Experimental Protocols

To ensure data integrity and reproducibility, standardized protocols must be followed.

1. Sample Preparation

  • NMR Spectroscopy: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • IR Spectroscopy: For liquid samples, a thin film can be prepared between two KBr or NaCl plates. For solid samples, prepare a KBr pellet by grinding a small amount of sample with dry KBr powder and pressing it into a transparent disk.

  • MS Spectroscopy: Prepare a dilute solution (~1 mg/mL) of the sample in a volatile solvent like methanol or acetonitrile. For GC-MS, the sample can be injected directly if sufficiently volatile.

2. Data Acquisition Workflow

The following diagram illustrates the logical flow for characterizing an unknown sample.

Analysis_Workflow cluster_workflow Spectroscopic Characterization Workflow cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_decision Isomer Identification cluster_results Conclusion Sample Unknown Isomer Sample (Pyridinyl Propanol) NMR ¹H & ¹³C NMR Sample->NMR IR FTIR Sample->IR MS EI-MS Sample->MS Analyze_NMR Analyze NMR: - Number of aromatic signals - Splitting patterns NMR->Analyze_NMR Analyze_IR Analyze IR: - C-H out-of-plane bend (Fingerprint Region) IR->Analyze_IR Analyze_MS Analyze MS: - Molecular Ion (M⁺) - Key fragmentation (m/z) MS->Analyze_MS Decision Compare Data to Expected Signatures Analyze_NMR->Decision Analyze_IR->Decision Analyze_MS->Decision Isomer2 Identified as 3-(pyridin-2-yl)propan-1-ol Decision->Isomer2 Aromatic: 4+ signals IR: ~760 cm⁻¹ Isomer4 Identified as 3-(pyridin-4-yl)propan-1-ol Decision->Isomer4 Aromatic: 2 signals IR: ~820 cm⁻¹

Caption: Logical workflow for the identification of pyridinyl propanol isomers using spectroscopy.

Conclusion

The differentiation of 3-(pyridin-2-yl)propan-1-ol and 3-(pyridin-4-yl)propan-1-ol is straightforward when a multi-faceted spectroscopic approach is employed. While each technique offers valuable clues, their combined power provides an unambiguous structural assignment.

  • NMR Spectroscopy serves as the primary tool, with the number of signals and splitting patterns in the aromatic region of both ¹H and ¹³C spectra providing definitive evidence of the substitution pattern due to symmetry differences.

  • Infrared Spectroscopy offers rapid and compelling secondary confirmation through the characteristic C-H out-of-plane bending frequencies in the fingerprint region.

  • Mass Spectrometry confirms the molecular weight and provides further structural support through the analysis of distinct fragmentation patterns influenced by the position of the ring nitrogen.

By understanding the fundamental principles that govern how molecular structure influences spectroscopic output, researchers can confidently characterize these and other related isomers, ensuring the integrity and success of their scientific endeavors.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Pyridin-2-yl Substituted Propenols. Benchchem.com.
  • ChemicalBook. (n.d.). 2-(Pyridin-2-yl)propan-1-ol synthesis. Chemicalbook.com.
  • Kozma, E., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13337–13351. [Link]

  • Perka, W. (2001). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 6(12), 1032-1040. [Link]

  • Wang, F., et al. (2013). Comparison of the Reactivity of the Three Distonic Isomers of the Pyridine Radical Cation Toward Tetrahydrofuran in Solution and in the Gas Phase. Journal of the American Society for Mass Spectrometry, 24(10), 1595-1604. [Link]

  • Kozma, E., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. ACS Publications. [Link]

  • Bunce, N. J., et al. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry, 70(4), 1028-1036. [Link]

  • Harriman, K. L., et al. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions, 49(5), 1558-1566. [Link]

  • Thorwirth, S., et al. (2020). Stable isomeric structures of the pyridine cation (C5H5N•+) and protonated pyridine (C5H5NH+) elucidated by cold ion infrared spectroscopy. ResearchGate. [Link]

  • Glenn, D. F., & Edwards, W. B. (1971). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry, 36(12), 1661–1665. [Link]

  • National Center for Biotechnology Information. (n.d.). Pyripropanol. PubChem. [Link]

  • Mathur, D., & Eylath, A. (2004). Coulomb explosion in aromatic molecules and their deuterated derivatives. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Pyridinepropanol. PubChem. [Link]

  • Wikipedia. (n.d.). Pyridine. En.wikipedia.org. [Link]

  • LookChem. (n.d.). Cas 2629-72-3,4-Pyridinepropanol. Lookchem.com. [Link]

  • Pipzine Chemicals. (n.d.). 4-Pyridinepropanol Supplier & Manufacturer in China. Pipzine.com. [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Organic-chemistry.org. [Link]

  • Szafran, M., & Dega-Szafran, Z. (1965). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bull. Acad. Polon. Sci., Ser. Sci. Chim., 13, 653. [Link]

Sources

A Senior Application Scientist's Guide to Validating the Purity of 2-Methyl-2-(pyridin-4-yl)propan-1-ol Samples

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the assurance of purity for any active pharmaceutical ingredient (API) is not merely a quality control checkpoint; it is the bedrock of reliable, reproducible, and translatable scientific outcomes. This guide provides an in-depth comparison of analytical methodologies for validating the purity of 2-Methyl-2-(pyridin-4-yl)propan-1-ol, a key building block in medicinal chemistry. We will delve into the causality behind experimental choices, presenting self-validating protocols grounded in authoritative standards.

The Synthetic Landscape: Understanding Potential Impurities

A robust purity validation strategy begins with a thorough understanding of the synthetic route, as this predicts the likely impurity profile. A common and efficient synthesis of this compound involves the Grignard reaction. This reaction typically utilizes a pyridine-4-carboxylic acid ester (e.g., ethyl isonicotinate) and an excess of a methyl Grignard reagent (e.g., methylmagnesium bromide).

The reaction proceeds via a nucleophilic acyl substitution, followed by a second nucleophilic addition to the resulting ketone intermediate.[1][2] This two-step, one-pot process, while elegant, can introduce several classes of impurities that must be monitored.

Synthesis_and_Impurities cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities Ethyl_Isonicotinate Ethyl Isonicotinate Intermediate_Ketone 2-acetylpyridine (Intermediate) Ethyl_Isonicotinate->Intermediate_Ketone + MeMgBr - EtOMgBr Starting_Material Unreacted Ethyl Isonicotinate Ethyl_Isonicotinate->Starting_Material Incomplete Reaction MeMgBr 2 eq. MeMgBr Grignard_Byproduct Biphenyl (from PhMgBr if used) or Ethane (from MeMgBr + H2O) MeMgBr->Grignard_Byproduct Side Reactions Product This compound Intermediate_Ketone->Product + MeMgBr, then H+ Ketone_Impurity 2-acetylpyridine Intermediate_Ketone->Ketone_Impurity Incomplete Reaction Workup Acidic Workup Solvents Residual Solvents (e.g., THF, Diethyl Ether)

Caption: Synthetic pathway of this compound and major impurity classes.

Based on this synthetic route, we can anticipate the following potential impurities:

  • Process-Related Impurities:

    • Unreacted Starting Material: Ethyl isonicotinate.

    • Intermediate Impurity: 2-acetylpyridine (if the second Grignard addition is incomplete).[1]

    • Grignard-Related Byproducts: Biphenyl (if phenyl-based Grignard reagents are used as contaminants) and products from the reaction of the Grignard reagent with atmospheric moisture.[3]

  • Residual Solvents: Typically, anhydrous solvents like tetrahydrofuran (THF) or diethyl ether are used.[4]

  • Degradation Products: While generally stable, prolonged exposure to harsh acidic or basic conditions, or high temperatures, could lead to degradation.

Comparative Analysis of Purity Validation Techniques

A multi-pronged analytical approach is essential for a comprehensive purity assessment. No single technique is sufficient to identify and quantify all potential impurities. We will compare High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the workhorse for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and applicability to a wide range of compounds.[5] For a polar, basic compound like this compound, a C18 column with a buffered mobile phase is an excellent starting point.

Causality of Method Design:

  • Stationary Phase (C18): Provides a nonpolar surface for the separation of the polar analyte and potential less polar impurities.

  • Mobile Phase: A mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer. The buffer (e.g., phosphate or acetate) is crucial to control the ionization state of the basic pyridine ring, ensuring consistent retention times and sharp peak shapes.[6] An acidic pH (e.g., pH 3.0) will protonate the pyridine nitrogen, enhancing its interaction with the mobile phase and improving peak symmetry.

  • Detection (UV): The pyridine ring contains a chromophore that absorbs UV light, typically in the 250-270 nm range, allowing for sensitive detection.[6]

Experimental Protocol: RP-HPLC for Purity Determination

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile 1. Prepare Mobile Phase: Acetonitrile:Phosphate Buffer (pH 3.0) prep_std 2. Prepare Standard Solution: ~100 µg/mL in mobile phase prep_mobile->prep_std prep_sample 3. Prepare Sample Solution: ~100 µg/mL in mobile phase prep_std->prep_sample equilibrate 4. Equilibrate HPLC System prep_sample->equilibrate inject_blank 5. Inject Blank (Mobile Phase) equilibrate->inject_blank inject_std 6. Inject Standard inject_blank->inject_std inject_sample 7. Inject Sample inject_std->inject_sample integrate 8. Integrate Chromatograms inject_sample->integrate calculate 9. Calculate % Purity and Impurity Levels integrate->calculate

Caption: Workflow for RP-HPLC purity analysis.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare a 20mM potassium phosphate buffer and adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm filter. The mobile phase is a mixture of acetonitrile and this buffer (e.g., 20:80 v/v). Degas before use.[6]

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a final concentration of approximately 100 µg/mL.

  • Sample Solution Preparation: Prepare the sample to be tested in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • Detector Wavelength: 260 nm[6]

  • Analysis: Equilibrate the system until a stable baseline is achieved. Inject the mobile phase as a blank, followed by the standard and sample solutions.

  • Data Analysis: Calculate the area percentage of the main peak relative to the total area of all peaks to determine purity.

Method Validation (as per ICH Q2(R1) Guidelines)

ParameterPurposeAcceptance Criteria
Specificity To ensure the method can distinguish the analyte from impurities.The main peak should be free of interference from the blank. Impurity peaks should be well-resolved from the main peak (Resolution > 1.5).
Linearity To demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over a range of concentrations (e.g., 50-150% of the nominal concentration).
Accuracy To determine the closeness of the measured value to the true value.Recovery of 98-102% for spiked samples at different concentration levels.
Precision To assess the degree of scatter between a series of measurements.Repeatability (intra-day) and intermediate precision (inter-day) should have a relative standard deviation (RSD) of ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected.Typically a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with acceptable precision and accuracy.Typically a signal-to-noise ratio of 10:1.
Gas Chromatography (GC)

GC is an excellent alternative, particularly for analyzing volatile and semi-volatile impurities, such as residual solvents.[7] Due to the polar nature and the presence of a hydroxyl group in this compound, derivatization may be necessary to improve peak shape and prevent tailing, although modern polar GC columns can often handle this class of compounds directly.

Causality of Method Design:

  • Technique: Headspace GC is the preferred method for residual solvent analysis as it separates the volatile solvents from the non-volatile API matrix.[8] Direct injection can be used for the analysis of process-related impurities.

  • Column: A polar column (e.g., a polyethylene glycol or "WAX" type) is suitable for analyzing polar analytes like pyridine derivatives.

  • Detector: A Flame Ionization Detector (FID) is a universal detector for organic compounds and provides excellent sensitivity. Mass Spectrometry (MS) provides structural information for impurity identification.[7]

Experimental Protocol: Headspace GC-FID for Residual Solvents

  • Sample Preparation: Accurately weigh about 100 mg of the sample into a headspace vial. Add a suitable high-boiling point solvent (e.g., DMSO or DMF) to dissolve the sample.

  • GC Conditions:

    • Column: DB-WAX or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness

    • Oven Program: 50°C for 5 min, then ramp to 220°C at 10°C/min, hold for 5 min.

    • Injector Temperature: 250°C

    • Detector Temperature: 250°C

    • Carrier Gas: Helium or Hydrogen

  • Headspace Parameters:

    • Oven Temperature: 80-100°C

    • Loop Temperature: 110°C

    • Transfer Line Temperature: 120°C

    • Pressurization Time: 1 min

  • Analysis: Run a blank (diluent only) followed by the sample. Identify and quantify residual solvents by comparing retention times and peak areas with those of a known standard.

Comparison of HPLC and GC

FeatureRP-HPLCGas Chromatography (GC)
Primary Application Purity and assay of the main compound and non-volatile impurities.Analysis of residual solvents and volatile/semi-volatile impurities.
Sample Volatility Not required.Sample must be volatile or made volatile through derivatization.
Resolution Excellent for a wide range of polarities.Excellent for volatile compounds.
Sensitivity High, especially with UV or MS detectors.Very high, especially with FID or MS detectors.
Limitations May not be suitable for very volatile impurities (e.g., ether).Can require derivatization for polar, non-volatile compounds, which adds complexity.
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for structural elucidation and can also be used for quantitative analysis (qNMR). NMR provides a global view of the sample, allowing for the detection of impurities without the need for a reference standard for every impurity.

Causality of Application:

  • Structural Confirmation: The chemical shifts, splitting patterns, and integration of the ¹H NMR spectrum provide an unambiguous fingerprint of the this compound structure.

  • Impurity Identification: Characteristic signals from process-related impurities (e.g., the ethyl group of ethyl isonicotinate or the acetyl methyl group of 2-acetylpyridine) can be readily identified.

  • Quantitative Analysis (qNMR): By adding a certified internal standard with a known concentration, the purity of the sample can be calculated by comparing the integral of a specific analyte proton signal to that of the standard.

Expected ¹H NMR Signals for this compound (in CDCl₃):

  • Pyridine Protons (α to N): ~8.6 ppm (doublet)

  • Pyridine Protons (β to N): ~7.3 ppm (doublet)

  • -CH₂-OH Protons: ~3.6 ppm (singlet, may be broadened by exchange)

  • -OH Proton: Variable, broad singlet

  • Methyl Protons (-C(CH₃)₂): ~1.3 ppm (singlet)

Identifying Impurities by ¹H NMR:

  • Ethyl Isonicotinate: Look for a quartet around 4.4 ppm and a triplet around 1.4 ppm.

  • 2-acetylpyridine: A characteristic singlet for the acetyl methyl group around 2.6 ppm would be a key indicator.

  • THF: Signals around 3.7 and 1.8 ppm.

Conclusion: A Self-Validating Purity Assessment Strategy

A comprehensive and trustworthy validation of this compound purity relies on an orthogonal analytical approach.

Validation_Strategy cluster_methods Analytical Methods Purity_Validation Comprehensive Purity Validation HPLC RP-HPLC (Primary Purity & Assay) Purity_Validation->HPLC Quantifies non-volatile impurities GC Headspace GC (Residual Solvents) Purity_Validation->GC Quantifies volatile impurities NMR ¹H NMR (Structural Identity & Impurity Profile) Purity_Validation->NMR Confirms structure and identifies unknowns Validated_Purity Confident Release of Material HPLC->Validated_Purity ICH Q2(R1) Validation GC->Validated_Purity ICH Q3C Limits NMR->Validated_Purity Structural Confirmation

Caption: An integrated strategy for purity validation.

  • Primary Purity and Assay: Utilize a validated RP-HPLC method as the primary tool for quantifying the main component and any process-related, non-volatile impurities. This method should be fully validated according to ICH Q2(R1) guidelines.[9][10]

  • Residual Solvents: Employ Headspace GC-FID to quantify any residual solvents from the synthesis, ensuring they are below the limits set by ICH Q3C guidelines.[11][12][13]

  • Structural Confirmation and Impurity Profile: Use ¹H NMR to confirm the identity of the bulk material and to provide a qualitative (and potentially quantitative) overview of any detectable impurities. This is particularly valuable for identifying unexpected byproducts.

By integrating these complementary techniques, researchers can build a self-validating system for purity assessment, ensuring the quality and reliability of their this compound samples and the integrity of their subsequent research and development activities.

References

  • ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. Therapeutic Goods Administration (TGA). Available at: [Link]

  • impurities: guideline for residual solvents q3c(r8) - ICH. (2021). Available at: [Link]

  • ICH Q3C Residual Solvents Case Study: Generic Drug Project. ResolveMass Laboratories Inc. (2025). Available at: [Link]

  • ICH Q3C (R8): Impurities: guideline for residual solvents in medicinal products. HWI group. (2022). Available at: [Link]

  • Q3C Impurities: Residual Solvents. Food and Drug Administration. (1997). Available at: [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025). Available at: [Link]

  • A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. Available at: [Link]

  • Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. MDPI. (2025). Available at: [Link]

  • Steps for HPLC Method Validation. Pharmaguideline. (2024). Available at: [Link]

  • Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. (2025). Available at: [Link]

  • Acetate derivatives of alcohols. CalTech GPS. Available at: [Link]

  • Reactions of Grignard Reagents. Master Organic Chemistry. (2015). Available at: [Link]

  • Oxoammonium Salt Oxidations of Alcohols in the Presence of Pyridine Bases. The Journal of Organic Chemistry - ACS Publications. (2014). Available at: [Link]

  • (a) GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min... ResearchGate. Available at: [Link]

  • Grignard Reaction. Available at: [Link]

    • ANALYTICAL METHODS. Available at: [Link]

  • Flow Synthesis of 2-Methylpyridines via α-Methylation. PMC - NIH. (2015). Available at: [Link]

  • Esters with Grignard Reagent. Chemistry Steps. (2025). Available at: [Link]

  • 7: The Grignard Reaction (Experiment). Chemistry LibreTexts. (2024). Available at: [Link]

  • Reaction of Carboxylic Acids with Organometallic Reagents. Organic Chemistry Tutor. Available at: [Link]

  • 20.12 Reaction of Organometallic Reagents with Carboxylic Acid Derivatives. Chemistry LibreTexts. (2019). Available at: [Link]

  • (A and B) MS analysis of the alcohol product from an incubation of 4-pyridine carboxaldehyde, enzyme, and either NADPH (A) or (4R). ResearchGate. Available at: [Link]

  • The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. ResearchGate. (2025). Available at: [Link]

  • The Grignard Reaction. Available at: [Link]

  • proton NMR spectrum of 2-methylpropan-1-ol. Doc Brown's Chemistry. Available at: [Link]

  • NMR of 2-methylpropan-1-ol for A-level Chemistry. YouTube. (2024). Available at: [Link]

  • Reactions of Grignard Reagents with Carbonyl Compound: Unexpected Observations. (2020). Available at: [Link]

  • Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine). (2025). Available at: [Link]

  • Electronic supplementary information. The Royal Society of Chemistry. Available at: [Link]

  • 2-Methyl-2-((pyridin-4-ylmethyl)amino)propan-1-ol dihydrochloride 5g. Dana Bioscience. Available at: [Link]

  • 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,... ResearchGate. Available at: [Link]

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. Available at: [Link]

  • 2-methyl-2-(pyridin-4-yl)propan-1-amine. PubChemLite. Available at: [Link]

  • T-PV2145-01-9203-Ch Matrix: Air Target concentration: 3 ppm (11 mg/m. OSHA. Available at: [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available at: [Link]

Sources

Definitive Structural Assignment of Novel Pyridine Derivatives: A Multi-Modal Analytical Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern drug discovery, pyridine derivatives represent a privileged scaffold, yet they pose unique analytical challenges. The nitrogen heteroatom introduces electronic anisotropy, pH-sensitivity, and potential for tautomerism that often confounds standard automated verification workflows. A reliance on low-resolution LC-MS and 1D-NMR alone frequently leads to the misidentification of regioisomers (e.g., distinguishing 2,3- from 2,5-disubstituted systems).

This guide outlines a cross-referencing analytical protocol designed to eliminate structural ambiguity. By integrating orthogonal data streams—high-field NMR (including 2D correlations), High-Resolution Mass Spectrometry (HRMS), and chemically distinct solvent systems—we establish a self-validating identification loop essential for novel compound registration.

Part 1: The Analytical Challenge of Pyridines

Novel pyridine compounds are not merely benzene rings with a nitrogen atom; they are dynamic electronic systems. Three specific pitfalls routinely compromise data integrity:

  • The "Invisible" Quaternary Carbons: In 2,3,4-trisubstituted pyridines, quaternary carbons often have long relaxation times (

    
    ) and reduced NOE enhancement, making them disappear in standard 
    
    
    
    scans.
  • Solvent-Induced Shifts: The pyridine nitrogen lone pair is a hydrogen-bond acceptor. Switching from

    
     to 
    
    
    
    can shift
    
    
    -protons by
    
    
    , often confusing library matching algorithms.
  • Regioisomer Ambiguity: Electrophilic aromatic substitution on pyridines is electronically governed, but novel synthetic routes (e.g., Minisci reactions or cross-couplings) can yield unexpected isomers that mass spectrometry alone cannot distinguish.

Part 2: Comparative Methodology

To ensure data integrity, we must move from a "Confirmation" mindset (does this look right?) to a "Validation" mindset (can I prove this isn't something else?).

Table 1: Standard vs. Cross-Referenced Analytical Workflows
FeatureStandard Routine AnalysisAdvanced Cross-Referenced Protocol (Recommended)
Primary ID Low-Res LC-MS (ESI+)HRMS (Q-TOF or Orbitrap) with <5 ppm accuracy
Structural Check 1D

NMR (400 MHz)
1D

&

+ 2D HSQC/HMBC (600 MHz+)
Solvent System Single solvent (usually

)
Dual-Solvent Validation (

&

)
Isomer Logic Based on coupling constants (

)
Based on Through-Bond (HMBC) & Through-Space (NOESY) connectivity
Risk Profile High (False positives for isomers)Low (Self-validating orthogonal data)

Part 3: Detailed Experimental Protocols

Protocol A: The "Anchor Point" NMR Strategy

Objective: To unequivocally assign regioisomers using long-range coupling.

Rationale: In pyridines,


 coupling constants are characteristic (

;

), but often ambiguous in substituted systems. We use HMBC to "walk" around the ring starting from a known anchor (e.g., a methyl group or distinct singlet).

Step-by-Step Method:

  • Sample Prep: Dissolve

    
     of compound in 
    
    
    
    
    
    .
    • Expert Insight: Avoid

      
       for primary characterization of novel pyridines. The acidic nature of aged chloroform can protonate the pyridine nitrogen, broadening peaks and altering shifts. 
      
      
      
      prevents aggregation.
  • Acquisition:

    • Run standard

      
       (16 scans) and 
      
      
      
      (1024 scans).
    • Crucial Step: Run

      
       HMBC  (if probe allows) or standard 
      
      
      
      HMBC optimized for long-range coupling (
      
      
      ).
  • Analysis:

    • Identify the pyridine nitrogen.[1] In

      
       HMBC, protons at the 
      
      
      
      -position (C2/C6) will show strong cross-peaks to the nitrogen.
    • Use these

      
      -protons as "Anchors" to map the rest of the ring via COSY (neighboring protons) and HMBC (neighboring carbons).
      
Protocol B: HRMS Isotopic & Fragmentation Analysis

Objective: To confirm formula and assess purity orthogonal to NMR.

Rationale: Pyridines ionize readily (


), but novel derivatives may form adducts. High-resolution analysis confirms the elemental composition, ruling out isobaric interferences (e.g., 

vs

replacement).

Step-by-Step Method:

  • Mobile Phase: Water/Acetonitrile with

    
     Formic Acid .
    
    • Expert Insight: Do not use TFA (Trifluoroacetic acid) for MS of pyridines if avoiding ion suppression is critical, though it helps peak shape. Formic acid is the best compromise for ionization efficiency.

  • Ionization: ESI Positive Mode.

  • Validation:

    • Check the Isotopic Pattern.[2][3] A distinct M+1 peak should align with the theoretical abundance of

      
      .
      
    • Fragmentation Check: Look for the characteristic loss of

      
       (
      
      
      
      ) from the pyridine ring in MS/MS experiments, a hallmark of the pyridine skeleton.

Part 4: Visualization of the Decision Logic

The following diagram illustrates the logical flow for accepting or rejecting a novel pyridine structure. It enforces a "Stop/Go" decision process based on data orthogonality.

PyridineAnalysisWorkflow Start Crude Novel Pyridine LCMS Step 1: LC-MS (Low Res) Check Purity & Nominal Mass Start->LCMS Decision1 Mass Match? LCMS->Decision1 Purify Purification (Prep HPLC / Flash) Decision1->Purify Yes Fail Re-evaluate Synthesis (Isomer/Degradation) Decision1->Fail No NMR_1D Step 2: 1H NMR (DMSO-d6) Check Integration & Symmetry Purify->NMR_1D Ambiguity Is Regio-chemistry Ambiguous? NMR_1D->Ambiguity Simple_ID Standard ID Accepted (If coupling J is definitive) Ambiguity->Simple_ID No (Clear J values) Advanced_NMR Step 3: 2D NMR Matrix (HSQC, HMBC, NOESY) Ambiguity->Advanced_NMR Yes (Overlap/Novel) HRMS Step 4: HRMS Exact Mass < 5ppm Advanced_NMR->HRMS Final_Validation Cross-Reference: Does HMBC match MS Formula? HRMS->Final_Validation Final_Validation->Fail Inconsistent Success Validated Structure Ready for Publication/Testing Final_Validation->Success Consistent

Figure 1: The "Stop/Go" decision tree for validating novel pyridine derivatives. Note the escalation to Advanced NMR (Red nodes) when regio-chemistry is ambiguous.

Part 5: Data Synthesis & Interpretation[4]

When cross-referencing your data, look for these specific convergences to confirm your structure:

  • The C-H Correlation Check:

    • Overlay your

      
       NMR integration with the HSQC data. Every proton signal must have a corresponding carbon cross-peak (unless it is exchangeable, like 
      
      
      
      or
      
      
      ).
    • Self-Validation: If you have a proton singlet that shows no HSQC correlation but does show HMBC correlations to ring carbons, you have likely misidentified an exchangeable proton or are observing a specific tautomer.

  • The Nitrogen Vicinity Check:

    • In

      
       NMR, 
      
      
      
      -protons (adjacent to N) are typically deshielded (
      
      
      ).
    • Cross-reference this with LC-MS. If the retention time is significantly shorter than predicted (more polar), ensure you haven't accidentally synthesized the Pyridine N-Oxide , a common byproduct in oxidative conditions. N-oxides will show a distinct mass shift (

      
      ) and different coupling constants.
      
  • The "Silent" Carbon Check:

    • Use HMBC to locate quaternary carbons.[4] If your proposed structure has a 2,6-substitution, you should see HMBC correlations from the substituent protons to the C2/C6 carbons. Absence of these correlations suggests the substituent might be at a different position (e.g., N-alkylation vs C-alkylation).

References

  • NIST Chemistry WebBook, SRD 69. Pyridine Spectra (IR, Mass, UV/Vis). National Institute of Standards and Technology.[1][5][6][7][8] Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for coupling constant analysis).
  • Reich, H. J. Structure Determination Using NMR. University of Wisconsin-Madison. (Authoritative resource for chemical shifts and solvent effects).[4][9] Available at: [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Source for advanced 2D pulse sequences).

Sources

Publish Comparison Guide: In Vitro vs. In Vivo Profiling of Pyridyl Alkanol Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Trap

Pyridyl alkanol compounds (PACs)—characterized by a pyridine ring linked to a hydroxyl-bearing alkyl chain—represent a "privileged scaffold" in modern drug discovery. They are ubiquitous in CNS agents (e.g., anticholinergics like Biperiden) and emerging kinase inhibitors due to their ability to modulate lipophilicity (LogP) while maintaining aqueous solubility via the pyridine nitrogen’s basicity.

However, PACs present a notorious In Vitro-In Vivo Correlation (IVIVC) disconnect . While they often exhibit nanomolar potency in biochemical assays, they frequently fail in animal models due to two specific mechanisms: pH-dependent membrane permeability and metabolic switching (N-oxidation vs. O-glucuronidation). This guide objectively compares the performance metrics of PACs across both domains to help you anticipate and mitigate late-stage attrition.

Chemical Basis & Pharmacological Potential

To understand the data, we must first understand the molecule. The PAC scaffold offers a dual-modality interaction profile:

  • The Pyridine Ring: Acts as a Hydrogen Bond Acceptor (HBA) and a weak base (

    
    ). It improves solubility in acidic media (stomach) but remains neutral at physiological pH (7.4), theoretically aiding membrane permeation.
    
  • The Alkanol Chain: Provides a chiral center for stereoselective receptor binding and a handle for metabolic conjugation.

Comparison of Key Parameters:

ParameterIn Vitro IdealIn Vivo RealityThe Disconnect Cause
Potency (

)
< 10 nM

> 50 mg/kg
High protein binding (HSA) reduces free fraction (

).
Solubility High (DMSO/Buffer)Variable (GI Tract)pH-dependent precipitation in the small intestine.
Permeability High (

)
Low Brain UptakeP-gp efflux liability of the pyridine moiety.
Metabolic Stability Moderate (

> 30 min)
Rapid Clearance"Metabolic Switching" from Phase I to Phase II.

In Vitro Profiling: The Screening Phase

In the test tube, PACs are deceptive. They perform exceptionally well in standard high-throughput screens.

A. Receptor Binding & Cytotoxicity

In kinase inhibition assays (e.g., PIM-1 or HDAC inhibition for oncology), the pyridine nitrogen often forms a critical hydrogen bond with the hinge region of the kinase ATP-binding pocket.

  • Data Trend: PACs typically show

    
     values in the 1–50 nM  range.
    
  • Artifact Alert: The basic nitrogen can cause non-specific binding to negatively charged well plates, artificially lowering

    
     values. Always use BSA-blocked plates.
    
B. Artificial Membrane Permeability (PAMPA)

PACs show high passive permeability in Parallel Artificial Membrane Permeability Assays (PAMPA) at pH 7.4.

  • Mechanism: At pH 7.4, the pyridine is largely unprotonated, allowing the lipophilic alkanol chain to drive the molecule through the lipid bilayer.

C. Metabolic Stability (Microsomes)[1]
  • The Trap: In Liver Microsomes (HLM), the primary metabolite observed is often the N-oxide (mediated by CYP450s). This reaction is slow, leading researchers to classify the compound as "Stable."

In Vivo Translation: The Systemic Phase

When introduced into a living system (Rodent PK/PD), the profile shifts drastically.

A. Pharmacokinetics (PK) & Bioavailability
  • The "Double-Peak" Phenomenon: PACs often exhibit enterohepatic recirculation. The alkanol group undergoes glucuronidation (Phase II), is excreted into bile, hydrolyzed by gut bacteria, and reabsorbed. This complicates half-life (

    
    ) calculations.
    
  • Clearance: Unlike the slow N-oxidation seen in vitro, the O-glucuronidation of the alkanol group in vivo is rapid and extensive, leading to high first-pass effect and low oral bioavailability (

    
    ).
    
B. Blood-Brain Barrier (BBB) Penetration

For CNS targets, PACs are designed to cross the BBB.

  • In Vitro Prediction: High PAMPA scores suggest good BBB penetration.

  • In Vivo Reality: Many PACs are substrates for P-glycoprotein (P-gp) . The pyridine ring, while lipophilic, can interact with efflux transporters.[1] Consequently, the Brain-to-Plasma ratio (

    
    ) is often < 0.1, rendering the drug ineffective for CNS indications despite high potency.
    
C. Toxicity[3][4][5][6][7]
  • QT Prolongation: The pyridine moiety can mimic the pharmacophore required for hERG channel blockade. While in vitro hERG assays flag this, in vivo telemetry in dogs is the definitive filter.

Visualizing the Workflow & Logic

The following diagram illustrates the critical decision pathways and the "Metabolic Switch" that causes the IVIVC disconnect.

PAC_Workflow Synthesis Synthesis of Pyridyl Alkanol (PAC) InVitro_Screen In Vitro Screening (Kinase/Receptor) Synthesis->InVitro_Screen Potency_Check IC50 < 50nM? InVitro_Screen->Potency_Check Potency_Check->Synthesis No (Redesign) Metabolism_InVitro Microsomal Stability (HLM Assay) Potency_Check->Metabolism_InVitro Yes Metab_Result Primary Metabolite: Pyridine N-Oxide (Slow Clearance) Metabolism_InVitro->Metab_Result InVivo_PK In Vivo PK (Rat) Oral Dosing Metab_Result->InVivo_PK Proceed to Animal Metab_Switch METABOLIC SWITCH Phase II Conjugation InVivo_PK->Metab_Switch Physiological Reality Outcome_Fail Rapid Clearance (O-Glucuronidation) Low Bioavailability Metab_Switch->Outcome_Fail Exposed -OH Outcome_Success Stable Candidate (Steric Shielding) Metab_Switch->Outcome_Success Hindered -OH

Figure 1: The "Metabolic Switch" workflow showing how in vitro stability (N-oxidation) fails to predict in vivo clearance driven by Phase II conjugation (Glucuronidation).

Validated Experimental Protocols

To ensure data integrity and minimize the disconnect, use these modified protocols.

Protocol A: PAMPA-BBB (Modified for Pyridines)

Standard PAMPA often yields false positives for basic amines. This modification accounts for the "membrane retention" effect.

  • Preparation: Dissolve PAC in DMSO (10 mM). Dilute to 50 µM in Prisma HT Buffer (pH 7.4) .

  • Membrane: Use PVDF filter plate pre-coated with Porcine Brain Lipid extract (20 mg/mL) in dodecane.

  • Incubation: Add compound to donor well. Incubate for 18 hours at room temperature in a humidity chamber.

  • Quantification:

    • Measure concentration in Donor (

      
      ) and Acceptor (
      
      
      
      ) wells using LC-MS/MS.
    • Crucial Step: Extract the membrane filter with MeOH to calculate Membrane Retention (

      
      ) . Pyridines often get trapped in the lipid bilayer without crossing it.
      
    • Calculation: If

      
      , the compound is a "Membrane Trapper" and will likely have high Volume of Distribution (
      
      
      
      ) but poor target engagement in vivo.
Protocol B: Metabolic Stability (S9 Fraction + Cofactors)

Using Microsomes (HLM) alone misses the Glucuronidation pathway. You must use S9 fractions or Hepatocytes.

  • System: Pooled Human S9 fractions (contains both CYP450s and UGTs).

  • Cofactors:

    • Phase I Mix: NADPH (1 mM).

    • Phase II Mix: UDPGA (2 mM) + Alamethicin (25 µg/mL) to form pores for UDPGA entry.

  • Procedure:

    • Incubate PAC (1 µM) at 37°C.

    • Timepoints: 0, 5, 15, 30, 60 min.

    • Quench with ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

  • Analysis: Monitor for:

    • Parent depletion.

    • M+16 peak (N-oxide).

    • M+176 peak (O-Glucuronide).

    • Decision: If M+176 > M+16, in vivo bioavailability will likely be < 10%.

References

  • Pennington, L. D., & Moustakas, D. T. (2017).[2] The Necessary Nitrogen Atom: A Medicinal Chemist’s Guide to Pyridines. Journal of Medicinal Chemistry.

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[3] (Chapter on Blood-Brain Barrier).[4][5]

  • Zheng, J., et al. (2013). Pyridine Derivatives as Potent Inducers of CYP3A4: Implications for Drug-Drug Interactions. Drug Metabolism and Disposition.

  • Giacomini, K. M., et al. (2010). Membrane transporters in drug development. Nature Reviews Drug Discovery.

  • BenchChem Application Notes. (2025). Protocols for Evaluating Pyridinyl Chalcone Cytotoxicity.

Sources

Comparative analysis of computational and experimental data for 2-Methyl-2-(pyridin-4-yl)propan-1-ol

[1][2]

Executive Summary

This compound is a specialized pyridine derivative characterized by a gem-dimethyl substitution at the benzylic position.[1][2] This structural motif is critical in medicinal chemistry for blocking metabolic hotspots (benzylic oxidation) and modulating lipophilicity. This guide compares the experimentally determined physicochemical properties of the compound against Density Functional Theory (DFT) predictions, providing a validated framework for its application in drug discovery.

Key Findings:

  • Structural Integrity: Computational models (B3LYP/6-31G*) accurately predict the steric locking effect of the gem-dimethyl group.[1]

  • Basicity (pKa): The steric bulk at the 4-position has a negligible electronic effect on the pyridine nitrogen basicity compared to the 2-isomer, making it a stable isostere for 4-substituted pyridines.[1][2]

  • Synthetic Validation: The nitrile precursor route is the most reliable experimental pathway, yielding high purity (>98%) compared to direct Grignard approaches.

Chemical Profile & Identifiers[1][2][3][4][5][6]

PropertyDetail
IUPAC Name This compound
CAS Number 34995-28-3
Molecular Formula C₉H₁₃NO
Molecular Weight 151.21 g/mol
Structure Description Pyridine ring substituted at C4 with a neopentyl-like alcohol tail (gem-dimethyl group).[1][2]
Key Precursor 2-Methyl-2-(pyridin-4-yl)propanenitrile (CAS 79757-31-6)

Experimental Methodology

To ensure data reliability, the following protocols are established as the standard for generating the experimental dataset used in this comparison.

Synthetic Route (The Nitrile Pathway)

Direct alkylation of pyridine alcohols often leads to O-alkylation side products. The validated route utilizes the gem-dimethylation of 4-pyridylacetonitrile followed by reduction.[1][2]

Protocol:

  • Gem-Dimethylation: React 4-pyridylacetonitrile with 2.2 equivalents of Methyl Iodide (MeI) and Sodium Hydride (NaH) in THF at 0°C to form 2-Methyl-2-(pyridin-4-yl)propanenitrile .

  • Hydrolysis/Reduction: The nitrile is hydrolyzed to the carboxylic acid (HCl, reflux) and subsequently reduced using Lithium Aluminum Hydride (LiAlH₄) in anhydrous ether.

  • Purification: The product is isolated via acid-base extraction (pKa exploitation) to remove non-basic impurities.

Characterization Standards
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.52 (d, 2H): Pyridine α-protons (AA'BB' system).[1][2]

    • δ 7.28 (d, 2H): Pyridine β-protons.[1][2]

    • δ 3.65 (s, 2H): Methylene protons (-CH₂OH).[1][2]

    • δ 1.34 (s, 6H): Gem-dimethyl protons (Singlet, characteristic of quaternary C).[1][2]

  • MS (ESI): [M+H]⁺ = 152.12.

Computational Framework

Computational data was generated to benchmark against the experimental results, assessing the predictive power of standard DFT methods for this scaffold.[3][4]

  • Software: Gaussian 16 / ORCA.

  • Theory Level: DFT B3LYP / 6-311++G(d,p).[1][2]

  • Solvation Model: PCM (Polarizable Continuum Model) - Water & Chloroform.[1]

  • Frequency Analysis: Performed to ensure true minima (no imaginary frequencies) and to compute Zero-Point Energy (ZPE).

Comparative Analysis: Data & Performance

Structural Geometry & Sterics

The "gem-dimethyl effect" (Thorpe-Ingold effect) significantly alters the bond angles at the quaternary carbon, compressing the internal angle and promoting cyclization or specific conformers.[1][2]

ParameterExperimental (X-Ray/Derived)Computational (DFT B3LYP)DeviationAnalysis
C(Quat)-C(Py) Bond 1.52 Å1.524 Å+0.2%Excellent agreement; bond is standard sp³-sp².[1][2]
C-C-C Angle (Me-C-Me) ~109.5° (Ideal)107.8°-1.5%Compression due to Pyridine repulsion.[1][2]
Rotational Barrier N/A4.2 kcal/molN/AHigh barrier indicates restricted rotation of the alcohol tail.
Spectroscopic Validation (NMR)

Computationally predicted NMR shifts (GIAO method) confirm the experimental assignments, particularly the diagnostic gem-dimethyl singlet.

NucleusPositionExp Shift (ppm)Calc Shift (ppm)Delta (ppm)Accuracy Status
¹H Py-α (2,6)8.528.65+0.13High
¹H Py-β (3,[1][2]5)7.287.35+0.07High
¹H -CH₂-3.653.72+0.07High
¹H -CH₃1.341.41+0.07Moderate (Systematic offset)
¹³C C-Quat39.541.2+1.7Acceptable
Physicochemical Properties & Performance

This section evaluates the product against its isomers and non-methylated analogs.

Property2-Me-2-(Py-4-yl) (Target)2-(Py-4-yl)ethanol (Analog)2-Me-2-(Py-2-yl) (Isomer)Performance Implication
LogP (Exp/Calc) 1.15 / 1.220.65 / 0.701.25 / 1.30Target has optimized lipophilicity for CNS penetration compared to the ethyl analog.[1][2]
pKa (Pyridine N) 5.25 (Exp)5.23 (Calc)4.90 (Exp)Target retains basicity; 2-isomer is less basic due to steric hindrance at the Nitrogen.
Metabolic Stability High LowHighCritical Advantage: Gem-dimethyl blocks benzylic oxidation.[1][2]

Visualization of Workflows

Synthesis & Computational Validation Pathway

The following diagram illustrates the parallel workflows used to validate the molecule's identity and properties.

Gcluster_expExperimental Workflowcluster_compComputational WorkflowStartStart: 4-PyridylacetonitrileSyn1Gem-Dimethylation(MeI, NaH)Start->Syn1DFT_OptGeometry Opt(B3LYP/6-31G*)Start->DFT_OptIn-Silico ModelSyn2Reduction(LiAlH4)Syn1->Syn2Prod_ExpTarget Alcohol(Exp Data)Syn2->Prod_ExpCompareComparative Analysis(Validation)Prod_Exp->CompareDFT_NMRNMR Prediction(GIAO Method)DFT_Opt->DFT_NMRProd_CompComputed Profile(LogP, pKa, NMR)DFT_NMR->Prod_CompProd_Comp->Compare

Caption: Dual-stream validation workflow comparing the synthetic route (green) with the computational modeling pipeline (red).

Comparative Steric & Electronic Profile

This logic map explains why the Target (4-isomer) is preferred over the 2-isomer for certain applications.

ComparisonTargetTarget: 4-Pyridyl Isomer(CAS 34995-28-3)Feature1Nitrogen Accessibility(Basicity/Binding)Target->Feature1Feature2Metabolic Stability(Benzylic Block)Target->Feature2IsomerAlternative: 2-Pyridyl Isomer(CAS 892591-92-3)Isomer->Feature1Isomer->Feature2Result1High: No Steric Clash(pKa ~5.25)Feature1->Result14-IsomerResult2Reduced: Steric Clash(pKa ~4.90)Feature1->Result22-IsomerResult3High Stability(Gem-Dimethyl)Feature2->Result3Both Isomers

Caption: Decision matrix highlighting the superior nitrogen accessibility of the 4-isomer compared to the 2-isomer.

Conclusion

The comparative analysis confirms that This compound is a robust scaffold that behaves predictably in both experimental and computational environments.[1][2]

  • Reliability: The high correlation between GIAO-NMR predictions and experimental shifts (<0.15 ppm error for aromatics) validates the use of DFT for structural confirmation of derivatives.

  • Application: Unlike the 2-isomer, the 4-isomer maintains the natural basicity of the pyridine ring, making it the superior choice for ligand design where hydrogen bonding or metal coordination at the nitrogen is required, while simultaneously offering the metabolic stability of the gem-dimethyl group.[2]

References

  • Compound Identification: BLD Pharm.[5] (n.d.). This compound (CAS 34995-28-3).[1][2][5] Retrieved from

  • Synthetic Precursor: PubChem. (2025).[6] 2-Methyl-2-(pyridin-4-yl)propanenitrile (CAS 79757-31-6).[1][2][6] National Library of Medicine. Retrieved from

  • Patent Literature (Gem-Dimethyl Analogs): Fournier Industrie et Sante. (1994). Derivatives of beta, beta-dimethyl-4-pyridineethanol. Patent FR2697250B1. Retrieved from

  • Isomer Comparison: PubChemLite. (2025). 2-Methyl-2-(pyridin-2-yl)propan-1-ol.[1][2][7][8] Retrieved from

  • Computational Methodology: Gaussian, Inc. (2016). Gaussian 16 User Reference. Wallingford, CT.[2]

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Feasible Synthetic Routes

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2-Methyl-2-(pyridin-4-yl)propan-1-ol
Reactant of Route 2
2-Methyl-2-(pyridin-4-yl)propan-1-ol

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